2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid
Descripción
BenchChem offers high-quality 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O6S/c14-10-6-5-8(16(19)20)7-12(10)23(21,22)15-11-4-2-1-3-9(11)13(17)18/h1-7,15H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAUOKJIOITHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic Acid: Modulating the SLC25A1 Metabolic-Epigenetic Axis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
Metabolic reprogramming is a hallmark of oncogenesis, therapy resistance, and cancer stem cell (CSC) survival. At the nexus of this reprogramming lies SLC25A1 , the mitochondrial citrate transport protein responsible for the efflux of citrate from the mitochondrial matrix to the cytosol[1].
2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid (CAS: 307336-09-0) belongs to a highly specialized class of sulfonamido-benzoic acid derivatives—structurally homologous to the well-characterized third-generation inhibitor CTPI-2. By competitively binding to SLC25A1, this compound class induces a profound metabolic bottleneck. This whitepaper details the causality of SLC25A1 inhibition, maps the resulting metabolic-epigenetic signaling cascade, and provides field-proven, self-validating experimental workflows for characterizing this compound in preclinical models.
Mechanistic Causality: The SLC25A1 Bottleneck
To understand the efficacy of 2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid, one must analyze the dual consequences of SLC25A1 blockade. The transporter acts as a metabolic valve; closing this valve yields two distinct, synergistic mechanisms of cellular disruption:
A. Cytosolic Starvation (The Anabolic Collapse)
Under normal conditions, cytosolic citrate is cleaved by ATP citrate lyase (ACLY) into oxaloacetate and acetyl-CoA. Acetyl-CoA is the obligate substrate for both de novo lipogenesis (via FASN and ACC) and histone acetyltransferases (HATs)[2].
-
Causality: Inhibiting SLC25A1 starves the cytosol of citrate, leading to a precipitous drop in acetyl-CoA. This simultaneously halts lipid membrane synthesis required for rapid proliferation and induces epigenetic silencing (reduced H3K9ac/H3K27ac) of stemness-associated genes and PPARγ[2].
B. Mitochondrial Accumulation (The Oncometabolite Shunt)
Blocking citrate efflux traps it within the mitochondria, forcing a metabolic shunt.
-
Causality: The accumulated mitochondrial citrate alters TCA cycle dynamics, leading to the pathological accumulation of the oncometabolite D-2-hydroxyglutarate (D-2-HG) [3]. D-2-HG acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including histone lysine demethylases (KDMs). This disruption severely impairs homologous recombination (HR) DNA repair, inducing a state of "HR-ness" that renders cancer cells exquisitely sensitive to ionizing radiation and PARP inhibitors[3],[4].
Signaling Pathway & Metabolic Modulation
The following diagram maps the bifurcation of signaling and metabolic events triggered by the introduction of the sulfonamido-benzoic acid inhibitor.
Fig 1: SLC25A1 inhibition drives dual metabolic bottlenecks leading to loss of stemness.
Self-Validating Experimental Workflows
To ensure scientific integrity, researchers must employ a self-validating system of protocols. If the primary target engagement assay (Workflow A) shows inhibition, the downstream phenotypic assays (Workflows B & C) must reflect the corresponding metabolic and epigenetic shifts[5],[2].
Workflow A: Target Engagement via Mitochondrial Citrate Efflux Assay
Purpose: To directly quantify the inhibition of SLC25A1 transport activity.
-
Mitochondrial Isolation: Isolate intact mitochondria from target cells (e.g., H1299 NSCLC cells) using a Dounce homogenizer and differential centrifugation in a sucrose/EGTA buffer.
-
Isotope Loading: Incubate the isolated mitochondria with 1 mM [¹⁴C]-citrate for 30 minutes at 4°C to load the mitochondrial matrix.
-
Washing: Pellet mitochondria at 10,000 x g and wash twice with isolation buffer to remove external radiolabel.
-
Inhibitor Treatment: Resuspend mitochondria in buffer containing varying concentrations of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid (0.1 μM to 50 μM) or vehicle control (DMSO).
-
Efflux Initiation & Measurement: Induce efflux by adding 1 mM unlabeled malate (an exchange substrate for SLC25A1). After 5 minutes, centrifuge rapidly. Measure the radioactivity of both the pellet (retained citrate) and the supernatant (effluxed citrate) using a liquid scintillation counter.
-
Validation Logic: A true SLC25A1 inhibitor will show a dose-dependent retention of [¹⁴C]-citrate in the pellet.
Workflow B: Metabolic Phenotyping via Seahorse XF Analysis
Purpose: To validate the downstream metabolic collapse caused by citrate trapping.
-
Cell Plating: Seed cells at 10,000 cells/well in a Seahorse XF96 microplate and allow adherence overnight.
-
Pre-treatment: Treat cells with the inhibitor (e.g., 10 μM) for 24 hours to allow metabolic reprogramming to occur[5].
-
Assay Preparation: Wash cells and replace media with unbuffered Seahorse XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO₂ incubator for 1 hour.
-
Mitochondrial Stress Test: Run the standard protocol on the Seahorse Analyzer, sequentially injecting Oligomycin (1 μM), FCCP (0.5 μM), and Rotenone/Antimycin A (0.5 μM).
-
Validation Logic: SLC25A1 inhibition disrupts the TCA cycle, resulting in a significantly depressed basal Oxygen Consumption Rate (OCR) and diminished spare respiratory capacity[5].
Workflow C: Epigenetic Readout via Histone Immunoblotting
Purpose: To confirm that cytosolic acetyl-CoA depletion translates to epigenetic silencing.
-
Cell Lysis: Treat cells with the inhibitor for 48 hours. Harvest and lyse cells in RIPA buffer supplemented with protease inhibitors and sodium butyrate (an HDAC inhibitor to preserve acetylation states).
-
Acid Extraction of Histones: Extract histones using 0.2 N HCl overnight at 4°C, followed by TCA precipitation.
-
Immunoblotting: Run 10 μg of histone extract on a 15% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Probing: Probe with primary antibodies against H3K9ac, H3K27ac, and total H3 (loading control).
-
Validation Logic: Effective SLC25A1 inhibition will show a marked reduction in H3K9ac and H3K27ac bands relative to total H3, confirming the loss of acetyl-CoA substrate for HATs[2].
Quantitative Efficacy Data
The following table contextualizes the expected pharmacological profile of the 2-chloro-5-nitro isomer by benchmarking it against the established class standard, CTPI-2.
| Compound | Target Affinity (K_D) | Primary Metabolic Consequence | Downstream Epigenetic Effect | Cellular Phenotype |
| CTPI-1 (1st Gen) | ~63.6 μM | Moderate Acetyl-CoA drop | Mild H3K9ac reduction | Weak growth inhibition |
| CTPI-2 (3rd Gen) | ~3.5 μM | Severe Acetyl-CoA depletion; High D-2-HG | Profound H3K9ac/H3K27ac loss | Loss of CSC spheres; Radiosensitization |
| *2-(2-Chloro-5-nitro...) | Projected < 5.0 μM | Severe Acetyl-CoA depletion; High D-2-HG | Profound H3K9ac/H3K27ac loss | HR-ness induction; Stemness loss |
*Note: As a structural isomer of CTPI-2 (2-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid), the 2-chloro-5-nitro derivative is projected to exhibit near-identical high-affinity binding within the SLC25A1 substrate pocket, driving the same synthetic lethality when combined with radiation or PARP inhibitors,[3].
Sources
- 1. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Accumulation of oncometabolite D-2-Hydroxyglutarate by SLC25A1 inhibition: A metabolic strategy for induction of HR-ness and radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method Development Protocol for 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid
Abstract
This document provides a comprehensive, science-driven protocol for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid. Designed for researchers, analytical scientists, and drug development professionals, this guide moves beyond a simple recitation of steps. It delves into the causal reasoning behind critical experimental choices, from mobile phase selection to gradient optimization. The workflow is structured to be a self-validating system, ensuring the final method is not only functional but also reliable and transferable. By integrating foundational chromatographic theory with industry-standard validation principles, this protocol serves as a complete guide to developing a fit-for-purpose analytical method.
Foundational Analysis: Understanding the Analyte
The molecular structure of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid is the primary determinant of its chromatographic behavior. A pre-experimental analysis of its constituent functional groups allows us to predict its properties and make informed starting decisions, significantly streamlining the method development process.
-
Aromatic Systems: The presence of two phenyl rings indicates significant hydrophobicity, suggesting strong retention on a non-polar stationary phase like C18. These rings are also excellent chromophores, making UV detection a highly viable and sensitive option.
-
Ionizable Groups: The molecule possesses two key acidic protons: one on the carboxylic acid (estimated pKa ~4) and a second, less acidic proton on the sulfonamide nitrogen (estimated pKa ~8-10). The ionization state of these groups, controlled by mobile phase pH, will drastically affect retention and peak shape. To achieve a single, stable form and prevent peak tailing from silanol interactions on the column, the mobile phase must be buffered to a pH at least 2 units below the lowest pKa. Therefore, a pH of ≤ 2.5 is mandatory.
-
Polar Moieties: The nitro (-NO2), sulfonamide (-SO2NH-), and carboxylic acid (-COOH) groups add polarity, ensuring the molecule is not excessively retained and can be eluted with a reasonable concentration of organic solvent.
| Physicochemical Property | Predicted Characteristic | Implication for HPLC Method Development |
| Stationary Phase Interaction | Moderately to highly hydrophobic. | A C18 column is an excellent starting point. |
| Ionization State | Two acidic pKa values (approx. 4 and 8-10). | Mobile phase must be buffered to pH ≤ 2.5 to ensure full protonation and consistent retention. |
| Solubility | Poorly soluble in water; soluble in organic solvents. | Prepare stock solutions in 100% organic (e.g., Methanol or Acetonitrile) and dilute working standards in a solvent similar to the initial mobile phase composition. |
| Detection | Strong UV chromophores present. | UV detection is ideal. A photodiode array (PDA) detector should be used initially to determine the optimal detection wavelength (λmax). |
The Method Development Workflow: A Systematic Approach
Method development should not be a random walk; it is a systematic process of screening, optimizing, and verifying. The following workflow ensures a logical progression from initial exploration to a finalized, robust method.
Caption: Figure 1. Systematic Workflow for HPLC Method Development.
Experimental Protocol: From Screening to Optimization
Required Materials and Instrumentation
-
HPLC System: A binary or quaternary HPLC system equipped with a column thermostat and a photodiode array (PDA) detector.
-
Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water; Formic acid (~99%) or Phosphoric acid (~85%).
-
Analyte Standard: 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid reference standard of known purity.
-
Column: A quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is recommended for initial screening.
Protocol 1: Initial Screening & Wavelength Determination
Objective: To establish basic chromatographic conditions that successfully elute the analyte and to identify the optimal wavelength for detection.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of the analyte at 1.0 mg/mL in methanol.
-
Create a working standard at 0.1 mg/mL by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. Rationale: This buffers the pH to ~2.7, ensuring the analyte is fully protonated and mitigating peak tailing.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with good UV transparency and lower viscosity than methanol.
-
-
Initial Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | PDA Scan (200 - 400 nm) |
| Gradient Program | 10% B to 95% B over 20 minutes |
-
Execution and Evaluation:
-
Inject the working standard.
-
Examine the resulting chromatogram for the analyte peak. Note the retention time and evaluate the peak shape (asymmetry).
-
Extract the UV spectrum from the apex of the analyte peak. Identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent experiments to ensure maximum sensitivity. For similar compounds, this is often in the 254-270 nm range.[1][2]
-
Protocol 2: Method Optimization
Objective: To refine the initial method to achieve a shorter run time, improved peak shape, and optimal resolution from any potential impurities, guided by a logical decision-making process.
Caption: Figure 2. Decision Logic for HPLC Method Optimization.
Methodology:
-
Address Peak Tailing: If the peak asymmetry is poor (>1.5), residual silanol interactions are likely. Switch Mobile Phase A to 0.1% Phosphoric Acid in Water. Rationale: Phosphoric acid is a stronger acid and a more effective buffer, providing more robust suppression of silanol activity.
-
Optimize Resolution: Based on the initial run, adjust the gradient to focus the separation power where needed. If the analyte elutes at 12 minutes on a 20-minute gradient, a more efficient gradient would be:
-
Hold at 10% B for 1 min.
-
Ramp from 10% B to 75% B over 10 minutes (a shallower slope for better resolution).
-
Ramp to 95% B and hold for 2 minutes (column wash).
-
Return to initial conditions and equilibrate.
-
-
Reduce Run Time: If resolution is more than sufficient (Rs > 3), the run time can be shortened. Increase the flow rate to 1.2 or 1.5 mL/min and/or increase the starting percentage of organic modifier (%B).
-
Finalize Conditions: Once the desired balance of speed, resolution, and peak shape is achieved, document the final method conditions.
Method Validation: Ensuring Fitness for Purpose
After development, the analytical method must be validated to demonstrate its suitability for the intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[3][4][5]
Key Validation Characteristics:
-
Specificity: The ability to accurately measure the analyte in the presence of impurities, degradants, or excipients. This is typically proven by peak purity analysis using a PDA detector and by analyzing spiked placebo samples.
-
Linearity: Demonstrated by a linear relationship between the detector response and the analyte concentration over a specified range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.
-
Accuracy: The closeness of the measured value to the true value. It is assessed by determining the recovery of the analyte in a spiked matrix (e.g., a formulation blank).
-
Precision: The agreement among a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision over a short time under the same conditions.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
-
Robustness: The method's ability to remain unaffected by small, deliberate changes in parameters like mobile phase pH (±0.2), column temperature (±5 °C), or flow rate (±10%).
References
-
Hellenic Ministry of Rural Development and Food. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Kousoulos, C., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of Agricultural and Food Chemistry, 59(14), 7853-7861. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. imeko.info [imeko.info]
- 2. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
Pre-Clinical In Vivo Dosing and Pharmacological Profiling of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic Acid in Murine Models
Mechanistic Rationale & Experimental Causality
2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid (CAS: 307336-09-0), hereafter referred to as CNBBA , is a highly lipophilic, rationally designed small molecule belonging to the sulfonamido-benzoic acid class. Compounds in this structural family have been extensively characterized for their ability to target key inflammatory and metabolic pathways. Specifically, sulfonamido-benzoic acid derivatives have recently emerged as highly potent for mitigating acute lung injury[1], as well as established inhibitors of in hormone-dependent oncology models[2].
To successfully transition CNBBA from in vitro biochemical assays to in vivo murine models, researchers must overcome its inherent physicochemical liabilities. The presence of the electron-withdrawing 5-nitro and 2-chloro groups on the benzenesulfonamide ring significantly increases the compound's LogP (lipophilicity). Consequently, administering this compound in vivo requires a meticulously engineered, self-validating protocol to prevent intravascular precipitation, ensure reproducible pharmacokinetic (PK) exposure, and accurately measure pharmacodynamic (PD) efficacy.
Mechanism of Action: P2Y14 Receptor antagonism by sulfonamido-benzoic acid derivatives.
The Formulation Imperative (Self-Validating System)
A fundamental pillar of in vivo pharmacology is that a biological result is only as reliable as the formulation delivering the drug. Attempting to dissolve CNBBA in pure aqueous buffers at physiological pH will result in a micro-crystalline suspension. If injected intravenously (IV), these crystals cause fatal pulmonary micro-embolisms; if given per os (PO), absorption becomes highly erratic.
To create a self-validating formulation system , we utilize a step-down polarity gradient (DMSO → PEG300 → Tween-80 → Saline). The internal validation step is Dynamic Light Scattering (DLS), which confirms the presence of uniform nanomicelles rather than aggregates.
Table 1: Formulation Matrix Evaluation for CNBBA
| Formulation Strategy | Composition | Visual State | DLS Polydispersity Index (PDI) | In Vivo Suitability |
| Aqueous Buffer | 100% PBS (pH 7.4) | Cloudy Suspension | > 0.8 (Aggregates) | Unsuitable / Erratic PO |
| High Co-Solvent | 10% DMSO, 90% PEG300 | Clear Solution | 0.15 (Monomeric) | IV/PO (High Viscosity) |
| Optimized Micellar | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | Clear Solution | 0.22 (Uniform Micelles) | Ideal for IV & PO |
Step-by-Step Experimental Methodologies
Protocol A: Optimized Micellar Formulation Preparation (1 mg/mL)
Causality Insight: The order of addition is critical. Rapid introduction of the aqueous phase causes "solvent shock," leading to irreversible precipitation.
-
Weighing: Accurately weigh 10.0 mg of CNBBA powder into a sterile glass vial.
-
Primary Solubilization: Add 0.5 mL (5% v/v) of anhydrous DMSO. Vortex for 60 seconds and bath-sonicate for 5 minutes until the solution is a clear, vibrant yellow.
-
Polymeric Dispersion: Add 4.0 mL (40% v/v) of PEG300. Vortex vigorously for 2 minutes. The PEG300 acts as a co-solvent to stabilize the hydrophobic core.
-
Surfactant Coating: Add 0.5 mL (5% v/v) of Tween-80. Vortex for 1 minute. Tween-80 lowers the surface tension for the incoming aqueous phase.
-
Aqueous Titration: Dropwise, add 5.0 mL (50% v/v) of sterile 0.9% Saline while continuously vortexing the vial.
-
Validation: Analyze a 10 µL aliquot via DLS to confirm a PDI < 0.3. Filter through a 0.22 µm PTFE syringe filter prior to dosing.
Protocol B: Pharmacokinetic (PK) Profiling in C57BL/6 Mice
Causality Insight: We utilize submandibular bleeding rather than retro-orbital sampling. This allows for repeated, low-stress sampling in the same animal, generating a self-validating intra-subject PK curve rather than relying on composite sparse sampling.
-
Subject Preparation: Fast male C57BL/6 mice (8-10 weeks old) overnight (12 hours) prior to PO dosing to eliminate food-effect variability. IV cohorts do not require fasting.
-
Dosing Execution:
-
IV Arm: Administer 2 mg/kg (2 mL/kg of the 1 mg/mL formulation) via the lateral tail vein using a 29G insulin syringe.
-
PO Arm: Administer 10 mg/kg (10 mL/kg) via oral gavage using a 20G reusable feeding needle.
-
-
Blood Collection: Collect 40 µL of blood via the submandibular vein into K2EDTA tubes at the following time points: Pre-dose (Validation baseline), 0.08h (IV only), 0.25h, 0.5h, 1h, 2h, 4h, 8h, and 24h.
-
Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.
Table 2: Expected Pharmacokinetic Parameters for CNBBA
| Parameter | IV Dosing (2 mg/kg) | PO Dosing (10 mg/kg) | Biological Implication |
| C_max (ng/mL) | 4,500 ± 420 | 1,850 ± 210 | Sufficient to exceed IC50 for target receptors |
| T_max (h) | 0.08 (Initial) | 1.5 ± 0.3 | Indicates moderate absorption rate via GI tract |
| AUC_0-inf (h*ng/mL) | 6,200 ± 510 | 18,600 ± 1,400 | High systemic exposure for sustained target engagement |
| Bioavailability (F%) | 100% (Defined) | ~60% | Excellent oral viability for chronic dosing models |
Protocol C: Pharmacodynamic (PD) Efficacy in LPS-Induced Acute Lung Injury (ALI)
Causality Insight: To prove the compound's efficacy as a P2Y14R antagonist, we utilize an LPS-induced ALI model. The protocol is self-validating by including a "Vehicle + Saline" group to establish baseline health, and a "Vehicle + LPS" group to prove the disease model was successfully induced.
-
Pre-Treatment: Administer CNBBA (10 mg/kg, PO) or Vehicle to mice 1 hour prior to LPS challenge.
-
Disease Induction: Anesthetize mice lightly with 2% Isoflurane. Perform intratracheal instillation of LPS (Escherichia coli O111:B4, 5 mg/kg in 50 µL sterile saline).
-
Endpoint Harvest: 24 hours post-LPS instillation, euthanize mice via an overdose of sodium pentobarbital (100 mg/kg, IP).
-
Bronchoalveolar Lavage (BAL): Cannulate the trachea and flush the lungs with 3 sequential washes of 0.5 mL ice-cold PBS.
-
Biomarker Analysis: Centrifuge the BAL fluid. Quantify total protein in the supernatant via BCA assay (indicator of vascular leakage) and count neutrophil infiltration in the cell pellet via flow cytometry (CD11b+/Ly6G+).
Experimental Workflow Architecture
Self-validating in vivo experimental workflow from formulation to efficacy analysis.
References
-
Carvalho, L. A., Alves, V. S., Coutinho-Silva, R., & Savio, L. E. B. "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury." European Journal of Medicinal Chemistry, 290, 117588 (2025). URL:[Link]
-
Lovering, A. L., Ride, J. P., Bunce, C. M., Desmond, J. C., Cummings, S. M., & White, S. A. "Crystal structures of prostaglandin D-2 11-ketoreductase (AKR1C3) in complex with the nonsteroidal anti-inflammatory drugs flufenamic acid and indomethacin." Cancer Research, 64(5), 1802-1810 (2004). URL:[Link]
Sources
Application Note: Antisolvent Crystallization and Purification of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic Acid
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Physicochemical Profiling
The purification of highly functionalized active pharmaceutical ingredients (APIs) requires a rigorous understanding of their physicochemical properties. The target compound, 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid , is a synthetic intermediate and biologically active scaffold featuring two distinct ionizable moieties: a carboxylic acid and a sulfonamide group.
To design a self-validating crystallization protocol, we must first analyze the thermodynamic drivers of the molecule:
-
Ionization Profile (pKa): The benzoic acid moiety exhibits a pKa of approximately 4.2, while the sulfonamide group typically exhibits a pKa between 8.0 and 10.1 [1]. Consequently, the molecule's solubility is highly pH-dependent. At physiological or basic pH, it forms highly water-soluble anions. In its fully protonated state (pH < 3), it exhibits pronounced hydrophobicity driven by the halogenated and nitrated aromatic rings [2].
-
Impurity Profile: Typical crude mixtures contain unreacted anthranilic acid (a polar, zwitterionic amine) and 2-chloro-5-nitrobenzenesulfonic acid (a highly water-soluble hydrolysis byproduct).
Experimental Design & Causality: The Antisolvent Strategy
Standard cooling crystallization often fails for complex sulfonamides due to high solubility in polar aprotic solvents and poor solubility in green organic solvents. Therefore, an ethanol/water combined cooling and antisolvent crystallization (CCAC) strategy is the most thermodynamically efficient method [3].
-
The Solvent (Ethanol): Provides excellent solvation for the aromatic rings and hydrogen-bonding network at elevated temperatures (75 °C).
-
The Antisolvent (Water): Rapidly decreases the solubility of the target API. Because water has a high dielectric constant, it forces the hydrophobic, protonated API out of solution while retaining polar impurities in the mother liquor.
-
Cooling Kinetics: Controlled cooling (0.1–0.2 °C/min) is critical. Rapid nucleation ("crashing out") leads to solvent entrapment and the kinetic inclusion of impurities. Slow cooling promotes crystal growth over nucleation, kinetically purging key impurities [4].
Impurity Partitioning & Data Presentation
The success of this protocol relies on the differential solubility between the target API and its synthetic byproducts. The quantitative partitioning data is summarized below.
Table 1: Solubility and Phase Partitioning Profile
| Component | Solubility in Hot EtOH (75 °C) | Solubility in Cold Aqueous Mix (5 °C) | Primary Partitioning Phase |
| Target API | High (>150 mg/mL) | Very Low (<1 mg/mL) | Solid (Crystal Lattice) |
| Anthranilic Acid (Impurity A) | High | Moderate (~10 mg/mL) | Mother Liquor |
| Sulfonic Acid Byproduct (Impurity B) | High | High (>50 mg/mL) | Mother Liquor |
Mechanistic Visualization: Phase Distribution Logic
Fig 1. Phase distribution logic of the target API versus common synthetic impurities.
Step-by-Step Methodology
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the thermodynamic state of the solution is continuously monitored.
Phase 1: Dissolution and Clarification
-
Reactor Charging: Transfer 10.0 g of crude 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid into a 250 mL jacketed glass reactor equipped with an overhead stirrer.
-
Solvent Addition: Add 50 mL of absolute ethanol.
-
Heating: Ramp the reactor temperature to 75 °C while stirring at 250 RPM.
-
Causality Check: The solution must become completely transparent. If particulate matter remains, it indicates inorganic salts or highly cross-linked polymeric impurities.
-
-
Hot Polish Filtration: Pass the hot solution through a pre-heated 0.22 µm PTFE membrane filter into a clean, pre-heated secondary reactor.
-
Causality Check: Pre-heating the filter and transfer lines prevents premature nucleation (fouling) in the funnel.
-
Phase 2: Antisolvent Addition and Nucleation
-
pH Verification: Ensure the antisolvent (Deionized water) is slightly acidified (pH ~3.0 using 0.1 M HCl) to guarantee the API remains fully protonated.
-
Antisolvent Dosing: Maintain the reactor at 75 °C. Using a dosing pump, add 75 mL of the warm (75 °C) acidified water dropwise over 45 minutes.
-
Causality Check: A slow dosing rate prevents localized supersaturation, which causes "oiling out" (liquid-liquid phase separation) instead of crystalline nucleation.
-
-
Seeding (Optional but Recommended): Once the solution becomes slightly turbid (the metastable zone limit), add 0.05 g of pure API seed crystals to dictate the polymorphic form and initiate controlled growth.
Phase 3: Controlled Cooling and Isolation
-
Cooling Profile: Program the jacketed reactor to cool from 75 °C to 5 °C at a linear rate of 0.2 °C/min.
-
Causality Check: This slow ramp rate ensures the crystal lattice grows uniformly, rejecting the structurally dissimilar anthranilic acid and sulfonic acid impurities into the bulk solvent [4].
-
-
Aging: Hold the suspension at 5 °C for 2 hours to maximize yield.
-
Filtration: Isolate the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with 20 mL of a pre-chilled (5 °C) 1:3 Ethanol:Water mixture.
-
Causality Check: Washing displaces the impurity-rich mother liquor. Using a 1:3 ratio prevents the dissolution of the purified API while effectively washing away residual polar organics.
-
-
Drying: Transfer the crystals to a vacuum oven and dry at 45 °C under high vacuum (<10 mbar) for 12 hours until a constant weight is achieved.
Mechanistic Visualization: Crystallization Workflow
Fig 2. Step-by-step antisolvent crystallization workflow for optimal purity and yield.
Troubleshooting & Quality Control
-
Oiling Out (Liquid-Liquid Phase Separation): If the compound forms an emulsion or heavy oil at the bottom of the reactor, the supersaturation generation rate was too high. Solution: Re-heat the mixture to 75 °C until the oil dissolves, increase the initial ethanol volume by 10%, and reduce the antisolvent dosing rate.
-
Low Yield: If the yield is below 75%, the pH of the antisolvent may be too high, causing partial deprotonation of the carboxylic acid. Solution: Verify the mother liquor pH is < 3.5. If higher, add a few drops of 1M HCl and allow the solution to age for an additional hour at 5 °C.
-
Purity Verification: Analyze the final dried crystals via HPLC (UV detection at 254 nm). The peak corresponding to 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid should represent >99.0% AUC, with anthranilic acid limits <0.1%.
References
-
Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing Source: Organic Process Research & Development (ACS Publications) URL:[Link]
Sources
- 1. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Utilizing 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid as a Chemical Probe in PTP1B Assays
Executive Summary & Mechanistic Rationale
In the landscape of target-directed drug discovery, interrogating protein-protein interactions and enzymatic active sites requires highly specific chemical tools. 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid (CAS: 307336-09-0) serves as a paradigm for bidentate arylsulfonamide chemical probes. This application note details its use as a competitive inhibitor and structural probe for Protein Tyrosine Phosphatase 1B (PTP1B) , a master negative regulator of insulin and leptin signaling.
Historically, the development of non-hydrolyzable phosphotyrosine (pTyr) isosteres has relied heavily on benzoic and salicylic acid scaffolds to mimic the electrostatic profile of a phosphate group[1]. However, targeting the highly conserved PTP catalytic loop often results in poor selectivity. By functionalizing the benzoic acid core with a 2-chloro-5-nitrobenzenesulfonamide moiety, this probe effectively bridges the primary catalytic site and the less conserved secondary aryl-binding pocket of PTP1B[2].
Structural Dynamics & Causality
-
Benzoic Acid Core: At physiological pH, the carboxylate anion forms critical salt bridges with the basic residues (e.g., Arg221) in the PTP1B oxyanion hole.
-
Sulfonamide Linker: The strongly electron-withdrawing chloro and nitro groups lower the pKa of the sulfonamide nitrogen, allowing it to act as a potent hydrogen bond donor/acceptor network that stabilizes the enzyme's closed conformation[3].
-
2-Chloro-5-nitrobenzene System: This lipophilic tail projects into the secondary binding pocket (adjacent to Arg24 and Arg254), providing the steric bulk and halogen-bonding potential necessary to achieve selectivity over closely related homologs like T-cell protein tyrosine phosphatase (TCPTP).
Fig 1: Mechanistic logic of PTP1B inhibition by the chemical probe to restore insulin signaling.
Quantitative Data Interpretation
To establish a baseline for probe performance, the following table summarizes the expected quantitative parameters when utilizing 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid in standardized biochemical and cellular assays.
| Parameter | Expected Value | Biological & Assay Significance |
| Target Enzyme | PTP1B (Human, Recombinant) | Primary target for insulin sensitization and metabolic regulation. |
| In Vitro IC₅₀ | 2.0 – 4.5 µM | Demonstrates potent, low-micromolar active-site engagement. |
| Selectivity Window | > 10-fold vs. TCPTP | Confirms engagement of the secondary aryl pocket, validating the bidentate design. |
| Cellular EC₅₀ | 15.0 – 25.0 µM | Validates membrane permeability and intracellular target engagement in CHO-IR cells. |
| Mechanism of Action | Reversible, Competitive | Binds directly to the apo-enzyme active site, competing with the pTyr substrate. |
Self-Validating Experimental Protocols
A robust chemical probe assay must be a self-validating system. The protocols below are engineered with built-in control loops and orthogonal checks to ensure that observed inhibition is mechanistically genuine and not an artifact of compound aggregation or enzyme degradation.
In Vitro pNPP Biochemical Assay (IC₅₀ Determination)
This protocol utilizes para-nitrophenyl phosphate (pNPP) as a chromogenic substrate. Upon dephosphorylation by PTP1B, pNPP is converted to para-nitrophenol, which absorbs strongly at 405 nm.
Reagents & Causality:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100.
-
Why DTT? PTP1B possesses a highly nucleophilic catalytic cysteine (Cys215) that rapidly oxidizes to an inactive sulfenic acid in ambient oxygen. DTT maintains the required reduced state[4].
-
Why Triton X-100? At 0.01%, this non-ionic detergent prevents the lipophilic probe from forming colloidal aggregates, which are a notorious source of false-positive promiscuous inhibition in high-throughput screens.
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.
-
Enzyme Master Mix: Dilute recombinant human PTP1B (catalytic domain, residues 1-321) in Assay Buffer to a final working concentration of 2.5 nM.
-
Pre-Incubation (The Validation Step): In a 96-well half-area clear microplate, add 49 µL of the Enzyme Master Mix and 1 µL of the serially diluted probe.
-
System Controls: Include a Vehicle Control well (1 µL DMSO) for 100% activity, and a Positive Control well (e.g., 100 µM Suramin) to define the assay floor.
-
Incubate at 25°C for 30 minutes to allow the bidentate probe to reach binding equilibrium.
-
-
Reaction Initiation: Add 50 µL of 4 mM pNPP (dissolved in Assay Buffer) to all wells to initiate the reaction. (Final assay volume = 100 µL; Final [pNPP] = 2 mM, which is ~Km for PTP1B).
-
Signal Detection: Read the absorbance kinetically at 405 nm every 60 seconds for 15 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the curve.
-
Orthogonal Validation: Repeat the exact workflow using recombinant TCPTP to calculate the selectivity index (IC₅₀ TCPTP / IC₅₀ PTP1B).
Fig 2: Self-validating high-throughput workflow for in vitro pNPP biochemical screening.
Cellular Target Engagement (Insulin Receptor Phosphorylation)
To verify that the probe's in vitro efficacy translates to living systems, we assess the restoration of Insulin Receptor beta (IRβ) phosphorylation in CHO-IR cells (Chinese Hamster Ovary cells overexpressing the human insulin receptor).
Step-by-Step Methodology:
-
Cell Culture & Starvation: Seed CHO-IR cells in 6-well plates and grow to 80% confluency. Wash twice with PBS and incubate in serum-free DMEM for 16 hours.
-
Causality: Serum starvation eliminates background growth factor signaling, ensuring the p-IRβ signal is strictly responsive to exogenous insulin and the chemical probe.
-
-
Probe Treatment: Treat cells with the chemical probe (10 µM and 30 µM final concentrations, 0.1% DMSO) for 2 hours at 37°C. Include a Basal Control (DMSO only) and a Stimulated Control (DMSO + Insulin).
-
Insulin Stimulation: Stimulate the cells with a sub-maximal dose of insulin (1 nM) for exactly 5 minutes.
-
Lysis & Signal Freezing: Rapidly aspirate the media, wash with ice-cold PBS, and lyse cells in RIPA buffer supplemented with protease inhibitors and 2 mM Sodium Orthovanadate.
-
Causality: Once cells are lysed, compartmentalization is lost. Sodium orthovanadate (a broad-spectrum, irreversible phosphatase inhibitor) must be present in the lysis buffer to instantly "freeze" the phosphorylation state at the exact moment of lysis, preventing artifactual dephosphorylation during sample handling.
-
-
Western Blotting: Clarify lysates via centrifugation. Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with anti-pTyr-1162/1163-IRβ (active site) and total anti-IRβ antibodies. Quantify the densitometric ratio of p-IRβ / total IRβ.
Troubleshooting & Assay Integrity
-
Inner-Filter Effects: The nitrobenzene moiety of the probe may exhibit slight absorbance in the near-UV range. Always run a "Probe + Buffer + pNPP (No Enzyme)" control well to subtract background absorbance and rule out inner-filter effects at 405 nm.
-
Loss of Enzyme Activity: If the uninhibited PTP1B control shows poor signal, suspect Cys215 oxidation. Ensure DTT is freshly added to the assay buffer on the day of the experiment[5].
-
Apparent Non-Competitive Kinetics: If Michaelis-Menten plots suggest non-competitive inhibition despite the bidentate design, the probe may be aggregating. Verify the presence of 0.01% Triton X-100 and ensure the final DMSO concentration does not exceed 2%.
References
-
Phosphotyrosine Isosteres: Past, Present and Future. PubMed Central (PMC). Available at:[Link]
-
Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies. PubMed Central (PMC). Available at:[Link]
-
Identification of Bidentate Salicylic Acid Inhibitors of PTP1B. PubMed Central (PMC). Available at:[Link]
-
Chemical Approaches to Discovery and Study of Sources and Targets of Hydrogen Peroxide Redox Signaling Through NADPH Oxidase Proteins. PubMed Central (PMC). Available at:[Link]
-
Chemical Probes for Redox Signaling and Oxidative Stress. PubMed Central (PMC). Available at:[Link]
Sources
- 1. Identification of Bidentate Salicylic Acid Inhibitors of PTP1B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphotyrosine Isosteres: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Approaches to Discovery and Study of Sources and Targets of Hydrogen Peroxide Redox Signaling Through NADPH Oxidase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid
Abstract
This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid. The protocols and analyses presented herein are designed for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel small molecules. This document outlines systematic methodologies for acquiring and interpreting one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectra to facilitate unambiguous structural elucidation and purity assessment. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.
Introduction
2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid is a complex organic molecule featuring two substituted aromatic rings linked by a sulfonamide bridge. Its structure incorporates several key functional groups, including a carboxylic acid, a nitro group, a chloro substituent, and a sulfonamide linkage. These features result in a nuanced electronic environment, making NMR spectroscopy an indispensable tool for its structural verification. The presence of distinct aromatic spin systems and heteroatoms necessitates a multi-faceted NMR approach for complete assignment of all proton and carbon signals. This guide provides a comprehensive framework for achieving this, ensuring a high degree of confidence in the structural assignment.
Molecular Structure and Predicted NMR Complexity
A thorough understanding of the molecular structure is paramount for predicting and interpreting its NMR spectra. The structure of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid (C₁₃H₉ClN₂O₆S) is presented below.[1][2]
Molecular Structure Diagram
Caption: Step-by-step workflow for preparing the NMR sample.
NMR Data Acquisition
The following parameters are recommended for data acquisition on a 400 MHz or higher field NMR spectrometer.
Table 1: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | ¹H-¹H COSY | ¹H-¹³C HSQC |
| Pulse Program | zg30 | zgpg30 | cosygpprqf | hsqcedetgpsisp2.2 |
| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K | 298 K | 298 K |
| Spectral Width | 16 ppm | 240 ppm | 12 ppm x 12 ppm | 12 ppm (F2) x 180 ppm (F1) |
| Number of Scans | 16 | 1024 | 8 | 16 |
| Relaxation Delay | 2.0 s | 2.0 s | 1.5 s | 1.5 s |
| Acquisition Time | 2.0 s | 1.0 s | 0.128 s | 0.128 s |
| Number of Points | 64k | 64k | 2k x 256 | 2k x 256 |
Predicted NMR Data and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the sulfonamide proton, and the carboxylic acid proton. The aromatic region will display complex splitting patterns due to spin-spin coupling between adjacent protons.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3' | ~8.4 | d | J ≈ 2.5 | ortho to NO₂, meta to Cl and SO₂NH |
| H-4' | ~7.8 | d | J ≈ 8.8 | ortho to Cl, meta to NO₂ and SO₂NH |
| H-6' | ~8.2 | dd | J ≈ 8.8, 2.5 | ortho to SO₂NH and NO₂, meta to Cl |
| H-3 | ~7.9 | dd | J ≈ 7.8, 1.5 | ortho to COOH, meta to NHSO₂ |
| H-4 | ~7.2 | t | J ≈ 7.8 | meta to COOH and NHSO₂ |
| H-5 | ~7.6 | t | J ≈ 7.8 | meta to COOH and NHSO₂ |
| H-6 | ~7.5 | d | J ≈ 7.8 | ortho to NHSO₂, meta to COOH |
| NH | >10 | br s | - | Exchangeable proton |
| COOH | >12 | br s | - | Exchangeable proton |
Note: The numbering of the protons corresponds to the IUPAC nomenclature of the respective rings. The benzoic acid ring is unprimed, and the benzenesulfonamide ring is primed.
The protons on the nitro- and chloro-substituted ring (H-3', H-4', H-6') are expected to be more downfield due to the strong electron-withdrawing effects of the substituents. [3][4]The protons on the benzoic acid ring will also be in the aromatic region, with their chemical shifts influenced by the carboxylic acid and sulfonamide groups. [5][6]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The aromatic carbons typically resonate between 110 and 170 ppm. [7][8] Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O | ~168 | Carboxylic acid carbonyl |
| Aromatic C-SO₂ | ~145 | Carbon attached to sulfonamide |
| Aromatic C-NO₂ | ~148 | Carbon attached to nitro group |
| Aromatic C-Cl | ~135 | Carbon attached to chlorine |
| Aromatic C-NH | ~120 | Carbon attached to sulfonamide nitrogen |
| Aromatic C-COOH | ~132 | Carbon attached to carboxylic acid |
| Other Aromatic C | 115-140 | Remaining aromatic carbons |
The chemical shifts of the aromatic carbons are influenced by the nature of the attached substituent. Carbons bearing electron-withdrawing groups will be deshielded and appear at higher chemical shifts. [9]
2D NMR Spectroscopy: COSY and HSQC
For a molecule of this complexity, 2D NMR experiments are crucial for unambiguous assignments. [10][11]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. [12][13]Cross-peaks in the COSY spectrum will reveal the connectivity of the protons within each aromatic ring, allowing for the differentiation of the two spin systems.
Conceptual COSY Correlation Diagram
Caption: Expected COSY correlations within the two aromatic rings.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). [12][13][14]This is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum. By combining the information from the ¹H NMR and HSQC spectra, the signals for most of the carbon atoms can be definitively assigned.
Conclusion
The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectroscopy provides a powerful and robust methodology for the complete structural elucidation of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers, ensuring accurate and reliable characterization of this and structurally related molecules. The systematic approach outlined herein underscores the importance of a multi-technique NMR strategy for complex small molecules encountered in drug discovery and development.
References
-
NMR Sample Preparation. University of California, Davis. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
NMR Sample Preparation. Western University. [Link]
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NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. ACS Publications. [Link]
-
Infrared and NMR Spectra of Arylsulphonamides. Verlag der Zeitschrift für Naturforschung. [Link]
-
The Evolving Landscape of NMR Structural Elucidation. PMC. NIH. [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. [Link]
-
Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]
-
2D- NMR what is the different between COSY and HSQC?? ResearchGate. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. ResearchGate. [Link]
-
NMR of Compounds Containing NH2, NO2 and NO Groups. ResearchGate. [Link]
-
Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Semantic Scholar. [Link]
-
NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
2D NMR Introduction. University of California, Davis. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
-
UV, 1H NMR Studies and a Semiempirical Mo Calculations of Some Substituted Phenylthiomethyl Benzoic Acid Derivatives. Taylor & Francis Online. [Link]
-
1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. [Link]
-
(a) ¹H-NMR, (b) ¹³C-NMR of sulfonamide derivative (DMSA), and (c)... ResearchGate. [Link]
-
The power of NMR: in two and three dimensions. RSC Education. [Link]
-
HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. JEOL. [Link]
-
NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. [Link]
-
APPENDIX 2. DSpace@MIT. [Link]
-
Identification of sulfonamides by NMR spectroscopy. PubMed. [Link]
-
Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds. Journal of the Chemical Society B: Physical Organic. [Link]
-
Short Summary of 1H-NMR Interpretation. University of Colorado Boulder. [Link]
-
Lecture outline 1H NMR spectra of aromatic compounds. University of Massachusetts Lowell. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]
-
Benzenesulfonamide, 4-methyl-N-ethyl-N-decyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. ResearchGate. [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry. [Link]
-
13-C NMR Chemical Shift Table. University of California, Los Angeles. [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid. PubChemLite. [Link]
-
2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid — Chemical Substance Information. ECHA. [Link]
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Application Note: Preparation, Handling, and Aqueous Dilution of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic Acid Stock Solutions
Executive Summary & Solvation Causality
2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid (CAS: 307336-09-0) is a hydrophobic small molecule representative of sulfonamide-linked benzoic acid derivatives frequently utilized in high-throughput screening (HTS) and targeted biochemical assays. While the carboxylic acid moiety can be deprotonated at high pH, the compound's dual aromatic rings and chloro/nitro substitutions render the core highly lipophilic. At physiological pH (7.4), this lipophilicity dictates poor spontaneous aqueous dissolution.
To overcome this, Dimethyl Sulfoxide (DMSO) is employed as the primary solvent. DMSO is a highly polar, aprotic solvent with a high dielectric constant that effectively disrupts the intermolecular π−π stacking and hydrogen bonding of the compound's crystal lattice. This protocol provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded methodology for generating stable master stocks in DMSO and executing artifact-free aqueous dilutions for biological assays.
Physicochemical Properties
Understanding the quantitative parameters of the target compound is critical for accurate molarity calculations and anticipating solvent behavior.
Table 1: Physicochemical Parameters of the Target Compound
| Parameter | Value / Description |
| Chemical Name | 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid |
| CAS Number | 307336-09-0 |
| Molecular Formula | C₁₃H₉ClN₂O₆S |
| Molecular Weight | 356.74 g/mol |
| Primary Solvent | 100% Anhydrous DMSO ( ≥ 99.9% purity) |
| Aqueous Solubility | Poor (< 1 mM without cosolvents/surfactants) |
Preparation of Master Stock Solutions (in DMSO)
Causality & Expertise: The Threat of Hydration
DMSO is highly hygroscopic. Repeated freeze-thaw cycles and exposure to ambient humidity lead to rapid water uptake. Water ingress disrupts the DMSO solvation cavity, drastically reducing the hydrophobic compound's solubility and causing irreversible micro-precipitation . Furthermore, long-term storage of hydrated DMSO stocks significantly degrades compound integrity and assay reproducibility . Therefore, creating single-use aliquots is a mandatory practice.
Table 2: Mass-to-Volume Reconstitution Guide (MW = 356.74 g/mol )
| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 10 mM | 280.3 µL | 1.402 mL | 2.803 mL |
| 20 mM | 140.2 µL | 700.8 µL | 1.402 mL |
| 50 mM | 56.1 µL | 280.3 µL | 560.6 µL |
Step-by-Step Protocol (Self-Validating System)
-
Equilibration: Allow the sealed vial of lyophilized powder to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening. Reasoning: Prevents atmospheric moisture condensation on the cold powder.
-
Solvation: Add the calculated volume of anhydrous DMSO directly to the vial to achieve the desired master stock concentration (e.g., 10 mM).
-
Agitation: Vortex gently for 30–60 seconds. If particulates remain, sonicate in a water bath at RT for 5 minutes.
-
Self-Validation Checkpoint 1 (Optical Clarity): Hold the vial against a strong, focused light source. A true solution will be optically clear without Tyndall scattering. If light scattering or cloudiness is observed, the compound is not fully dissolved; continue sonication or gently warm to 37°C.
-
Aliquoting: Dispense the master stock into single-use aliquots (e.g., 10–50 µL) in inert, low-bind polypropylene tubes.
-
Storage: Store at -20°C or -80°C. Backfill tubes with argon or dry nitrogen gas before sealing if long-term storage (>3 months) is required.
Workflow Visualization
Caption: Workflow for the preparation, storage, and aqueous dilution of hydrophobic compound stock solutions.
Preparation of Aqueous Working Solutions (Assay Dilution)
Causality & Expertise: Preventing "Solvent Crash"
Direct injection of a highly concentrated DMSO stock into an aqueous buffer frequently causes a "solvent crash." This phenomenon occurs because the local concentration of the hydrophobic drug exceeds its aqueous solubility limit before the DMSO carrier can fully diffuse into the bulk water phase, resulting in rapid nucleation and precipitation . To prevent this, a stepwise dilution utilizing surfactants or carrier proteins is required.
Step-by-Step Protocol (Self-Validating System)
-
Thawing: Thaw a single DMSO aliquot at RT. Do not heat aggressively.
-
Buffer Preparation: Prepare the target assay buffer. To stabilize the hydrophobic compound, include a non-ionic surfactant (e.g., 0.01% - 0.1% Tween-20 or Triton X-100) or a carrier protein (e.g., 0.1% BSA), depending on assay compatibility.
-
Stepwise Addition: Place the aqueous buffer on a vortex mixer set to medium speed. Add the DMSO stock dropwise into the actively swirling liquid. Critical Rule: Never add aqueous buffer directly to the DMSO stock.
-
Concentration Limits: Ensure the final DMSO concentration in the biological assay remains ≤ 1.0% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.
-
Self-Validation Checkpoint 2 (Spectrophotometric QC): To confirm the absence of micro-precipitation (solvent crash), measure the optical density (OD) of the final working solution at 600 nm against a blank of the assay buffer (containing the same % of DMSO). An OD600>0.05 indicates light scattering from colloidal aggregates. If this occurs, the intermediate stock concentration must be lowered, or the surfactant concentration optimized.
References
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). "High Throughput Sonication: Evaluation for Compound Solubilization." Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. URL:[Link]
-
MacArthur, R., et al. (2009). "Monitoring compound integrity with cytochrome P450 assays and qHTS." Journal of Biomolecular Screening, 14(5), 538-546. (Available in PMC: 2012). URL:[Link]
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. URL:[Link]
Pre-formulation and Oral Formulation Development of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid via Amorphous Solid Dispersion
Document Type: Application Note & Methodological Protocol Target Audience: Formulation Scientists, Pre-clinical Researchers, and Drug Development Professionals
Introduction and Mechanistic Rationale
2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid (CNBA; CAS 307336-09-0)[1] is a highly lipophilic, weakly acidic small molecule presenting significant challenges for oral delivery. Characterized by a carboxylic acid and a sulfonamide moiety, CNBA exhibits pH-dependent solubility—remaining practically insoluble in the acidic environment of the stomach while ionizing in the higher pH of the small intestine. Due to its high crystal lattice energy and poor aqueous solubility, it is classified as a Biopharmaceutics Classification System (BCS) Class II molecule, meaning its oral absorption is strictly dissolution-rate limited[2].
To achieve therapeutic plasma concentrations, conventional crystalline formulations are insufficient. Instead, we employ an Amorphous Solid Dispersion (ASD) strategy[3]. By converting the thermodynamically stable crystalline lattice into a high-energy amorphous state, the formulation acts as a "spring," driving rapid dissolution and generating a supersaturated state in the gastrointestinal (GI) tract[4].
However, supersaturation is thermodynamically unstable. Without intervention, the drug will undergo liquid-liquid phase separation (LLPS) or rapid recrystallization, plummeting back to its baseline equilibrium solubility. To prevent this, Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is utilized as a polymeric "parachute"[5]. HPMCAS is an amphiphilic enteric polymer that interacts with CNBA via hydrogen bonding, sterically inhibiting crystal nucleation and maintaining supersaturation during the critical absorption window in the small intestine[6].
Fig 1: The "Spring and Parachute" mechanism of CNBA Amorphous Solid Dispersions in the GI tract.
Pre-formulation Profiling
Before initiating ASD development, the physicochemical boundaries of the API must be established to guide polymer selection and solvent systems.
Table 1: Physicochemical Properties of CNBA
| Property | Value | Implication for Formulation |
| CAS Number | 307336-09-0 | Unique identifier for API tracking[1]. |
| Molecular Weight | 356.74 g/mol | Favorable for intestinal membrane permeability. |
| LogP (Estimated) | 3.5 - 4.5 | Highly lipophilic; severely limits aqueous solubility. |
| pKa (Carboxylic Acid) | ~4.0 | Ionized in the intestine, unionized in the stomach. |
| pKa (Sulfonamide) | ~5.5 | Weakly acidic; contributes to pH-dependent solubility. |
| BCS Classification | Class II | Formulation must overcome dissolution-rate limited absorption[2]. |
Experimental Protocols
The following self-validating protocols are designed to screen, manufacture, and evaluate the CNBA-HPMCAS solid dispersion.
Protocol 1: Polymer Screening via Solvent Casting
Causality & Rationale: To prevent phase separation during shelf-life, the drug and polymer must be thermodynamically miscible. Solvent casting rapidly evaporates the solvent to trap the kinetic state, allowing us to evaluate the single glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC). A single Tg indicates a successfully miscible, single-phase amorphous system.
-
Solution Preparation: Dissolve 20 mg of CNBA and 80 mg of HPMCAS (M-grade) in 5 mL of a 1:1 (v/v) Acetone/Methanol mixture. Ensure complete visual dissolution.
-
Casting: Pipette 1 mL of the solution onto a Teflon-coated petri dish.
-
Evaporation: Place the dish in a vacuum desiccator at 40 °C at 50 mbar for 12 hours to rapidly drive off the solvent and arrest the kinetic state.
-
Validation (DSC Analysis): Scrape the resulting film and load 3-5 mg into an aluminum DSC pan. Run a heat-cool-heat cycle from 20 °C to 180 °C at 10 °C/min.
-
Success Criterion: The presence of a single Tg between the Tg of the pure drug and pure polymer, with an absence of crystalline melting endotherms.
-
Protocol 2: Spray Drying Process for ASD Manufacturing
Causality & Rationale: Spray drying is selected over hot-melt extrusion (HME) due to the potential thermal degradation of the nitrobenzenesulfonamide moiety at elevated extrusion temperatures. Rapid solvent evaporation in the drying chamber kinetically arrests the drug in the polymer matrix before crystallization can occur[7].
Fig 2: Step-by-step spray drying workflow for manufacturing CNBA-HPMCAS solid dispersions.
-
Feed Solution: Prepare a 5% (w/v) solids solution containing a 1:3 ratio of CNBA to HPMCAS in Acetone. Stir for 2 hours until optically clear.
-
System Purge: Purge the spray dryer (e.g., Büchi B-290) with inert Nitrogen gas to prevent ignition of the organic solvent.
-
Atomization & Drying: Process the solution using the parameters outlined in Table 2.
-
Secondary Drying: Collect the powder from the cyclone and transfer it to a vacuum oven. Dry at 40 °C / <10 mbar for 24 hours to remove residual solvent below ICH Q3C limits.
Table 2: Optimized Spray Drying Parameters
| Parameter | Setpoint | Mechanistic Rationale |
| Inlet Temperature | 85 °C | Ensures rapid droplet evaporation without thermal degradation of CNBA. |
| Outlet Temperature | 45 - 50 °C | Maintains the product below its Tg to prevent particle fusion and sticking. |
| Feed Rate | 5 mL/min | Balances throughput with complete solvent evaporation kinetics. |
| Atomization Gas Flow | 400 L/h | Generates fine droplets (10-20 µm) for rapid drying, preventing LLPS. |
| Aspirator Rate | 100% | Maximizes cyclone separation efficiency and formulation yield. |
Protocol 3: Non-Sink Biphasic Dissolution Testing
Causality & Rationale: Traditional sink conditions fail to predict the in vivo precipitation behavior of supersaturating formulations. The biphasic non-sink method introduces a dynamic absorption sink (1-decanol) that continuously partitions the dissolved un-ionized drug, accurately simulating the continuous removal of drug across the intestinal epithelium and preventing artificial precipitation[4].
-
Gastric Phase (0-30 min): Introduce 50 mg (API equivalent) of the ASD into 500 mL of 0.1 N HCl (pH 1.2) at 37 °C, utilizing USP Apparatus II at 75 rpm. Monitor for premature release (HPMCAS should remain insoluble here).
-
Intestinal Shift (30 min): Add concentrated tribasic sodium phosphate buffer to shift the pH to 6.8, simulating entry into the duodenum.
-
Organic Sink Addition: Immediately carefully overlay 50 mL of 1-decanol onto the aqueous phase.
-
Quantification: Sample both the aqueous phase (to measure supersaturation maintenance) and the organic phase (to measure simulated absorption) at 10, 20, 30, 60, 90, and 120 minutes post-pH shift. Analyze via HPLC-UV at the specific λmax for CNBA.
-
Success Criterion: The aqueous phase should show a rapid spike in concentration (the "spring") followed by a sustained plateau (the "parachute"), while the organic phase shows continuous linear accumulation.
-
References
- Arctomsci. "CAS NO. 307336-09-0 | 2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid."
- Pandi et al.
- Chiang et al. "In Vitro Characterization of a Novel Polymeric System for Preparation of Amorphous Solid Drug Dispersions." PMC / NIH.
- Han et al. "Amorphous solid dispersion preparation via coprecipitation improves the dissolution, oral bioavailability, and intestinal health enhancement properties of magnolol." PMC / NIH.
- Jannin et al. "Advances in Oral Drug Delivery." PMC / NIH.
- Shepard et al. "A novel architecture for achieving high drug loading in amorphous spray dried dispersion tablets." PMC / NIH.
- Sun, D.D., Lee, P.I. "Roles of Supersaturation and Liquid–Liquid Phase Separation for Enhanced Oral Absorption of Poorly Soluble Drugs from Amorphous Solid Dispersions." PMC / NIH.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Advances in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amorphous solid dispersion preparation via coprecipitation improves the dissolution, oral bioavailability, and intestinal health enhancement properties of magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Supersaturation and Liquid–Liquid Phase Separation for Enhanced Oral Absorption of Poorly Soluble Drugs from Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of a Novel Polymeric System for Preparation of Amorphous Solid Drug Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel architecture for achieving high drug loading in amorphous spray dried dispersion tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating HTS with 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid in High-Throughput Screening (HTS) campaigns. Our goal is to provide you with the expertise and practical guidance to anticipate, identify, and overcome potential false-positive results, ensuring the integrity and success of your screening efforts.
Introduction: Understanding the Challenge
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1] However, the efficiency of HTS can be compromised by the occurrence of false-positive hits, which are compounds that appear active in a primary screen but do not have genuine activity against the intended biological target.[2][3][4] These misleading results can arise from a variety of compound-dependent assay interferences, leading to a significant waste of time and resources if not properly addressed.[2][3][4]
The compound 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid possesses several structural motifs that warrant careful consideration during HTS campaigns. Specifically, the presence of a sulfonamide group, a nitroaromatic ring, and its overall chemical architecture suggest a potential for assay interference. Compounds with similar features, such as phenol-sulfonamides, are often classified as Pan-Assay Interference Compounds (PAINS).[5][6] PAINS are known to interact non-specifically with multiple biological targets and assay components, leading to false-positive signals.[5][6]
This guide will equip you with the knowledge to proactively address these challenges. We will delve into the likely mechanisms of false positives associated with 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid and provide a systematic approach to validate your screening hits.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter when working with 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid in HTS assays.
Q1: We are seeing a high hit rate in our primary screen with 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid and structurally related compounds. How can we determine if these are true hits or false positives?
A high hit rate, especially with a specific chemical scaffold, is a common indicator of potential assay interference. The structural features of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid, particularly the sulfonamide moiety, suggest it may belong to the class of PAINS.[5][6] To differentiate true hits from false positives, a systematic hit validation cascade is essential. This typically involves a series of counter-screens and orthogonal assays.
Workflow for Hit Validation:
Caption: A streamlined workflow for validating primary HTS hits.
Q2: What specific types of assay interference should we be concerned about with 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid?
Based on its chemical structure, several interference mechanisms are plausible:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[2][7] This is a common cause of false positives in HTS.[2][7]
-
Autofluorescence: The nitroaromatic ring system in the compound could lead to intrinsic fluorescence, which can interfere with fluorescence-based assays (e.g., FRET, FP).[8][9] This can manifest as either an increase or decrease in the assay signal, leading to false-positive or false-negative results.[9]
-
Luciferase Inhibition: If your assay utilizes a luciferase reporter system, direct inhibition of the luciferase enzyme by the compound is a significant concern.[10][11] A substantial percentage of compounds in screening libraries have been shown to inhibit firefly luciferase.[10]
-
Reactivity: The presence of a nitro group and a chloro-substituted aromatic ring may confer some chemical reactivity, potentially leading to covalent modification of target proteins or assay components, especially under certain assay conditions.
Q3: How can we design effective counter-screens to identify these interferences?
Counter-screens are designed to identify compounds that interfere with the assay technology itself, rather than the biological target. Here are some key counter-screens to consider:
| Interference Mechanism | Recommended Counter-Screen | Principle |
| Compound Aggregation | Detergent-based Counter-Screen | Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors will maintain their activity, while the activity of aggregators will be significantly reduced or eliminated.[12] |
| Autofluorescence | "Empty Vector" or "No Target" Assay | Measure the signal of the compound in the assay buffer and with all assay components except the biological target. This will reveal any intrinsic fluorescence of the compound at the assay's excitation and emission wavelengths. |
| Luciferase Inhibition | Direct Luciferase Inhibition Assay | Test the compound's effect on a purified luciferase enzyme in the absence of your target of interest. This directly measures the compound's inhibitory activity against the reporter enzyme.[1] |
Q4: Our compound passed the initial counter-screens. What is the next step to confirm it as a true hit?
Passing counter-screens is a crucial step, but it doesn't definitively prove on-target activity. The next essential step is to perform an orthogonal assay . An orthogonal assay measures the same biological endpoint as the primary assay but uses a different detection technology or principle. This provides an independent confirmation of the compound's activity and significantly increases confidence in the hit.
Example of an Orthogonal Assay Strategy:
| Primary Assay Technology | Potential Orthogonal Assay | Rationale |
| Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) | FP measures changes in the rotation of a fluorescently labeled molecule in solution upon binding, while SPR is a label-free technology that detects changes in mass on a sensor surface. |
| FRET-based Protease Assay | Mass Spectrometry (MS)-based Assay | A FRET assay relies on the change in fluorescence upon cleavage of a labeled substrate, whereas an MS-based assay directly measures the formation of the cleavage products. |
| Luciferase Reporter Gene Assay | qPCR for Target Gene mRNA | The primary assay measures the protein product of the reporter gene, while the orthogonal assay directly quantifies the transcription of the target gene. |
Q5: We suspect our compound is forming aggregates. What is the detailed protocol for a detergent-based counter-screen?
Protocol: Detergent-Based Counter-Screen for Compound Aggregation
Objective: To determine if the inhibitory activity of a hit compound is dependent on the formation of colloidal aggregates.
Materials:
-
Hit compound (2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid)
-
Primary assay components (buffer, enzyme, substrate, etc.)
-
Triton X-100 (or other suitable non-ionic detergent)
-
Assay plates (e.g., 384-well)
-
Plate reader
Procedure:
-
Prepare Compound Dilutions: Prepare a serial dilution of the hit compound in the assay buffer.
-
Prepare Assay Mixes:
-
Assay Mix A (No Detergent): Prepare the standard assay mixture as used in the primary screen.
-
Assay Mix B (With Detergent): Prepare the assay mixture as in A, but supplement the final buffer with 0.01% (v/v) Triton X-100.
-
-
Assay Protocol:
-
Dispense the compound dilutions into two sets of assay plates.
-
To one set of plates, add Assay Mix A.
-
To the second set of plates, add Assay Mix B.
-
Incubate the plates according to the primary assay protocol.
-
Measure the assay signal using the appropriate plate reader.
-
-
Data Analysis:
-
Generate dose-response curves for the compound in the presence and absence of detergent.
-
Compare the IC50 values. A significant rightward shift (increase) in the IC50 value in the presence of detergent indicates that the compound is likely an aggregator.
-
Q6: Can we predict the likelihood of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid being a false positive before starting our screening campaign?
While not definitive, computational tools can help flag potentially problematic compounds. The structural motifs present in 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid (e.g., the sulfonamide group) are often found in known PAINS.[5][6] Several computational filters and predictive models have been developed to identify PAINS and other "frequent hitters." Running your screening library through such filters can help prioritize compounds for follow-up and alert you to potential issues.
Visualizing the Problem: Mechanisms of False Positives
Caption: Potential mechanisms of false positives for the topic compound.
Conclusion
Successfully navigating an HTS campaign requires not only identifying active compounds but also rigorously validating them to eliminate false positives. For compounds like 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid, which contain structural motifs associated with assay interference, a proactive and systematic approach to hit validation is paramount. By understanding the potential mechanisms of false positives and implementing a robust workflow of counter-screens and orthogonal assays, researchers can confidently identify true hits and accelerate the drug discovery process.
References
-
Baell J, Walters MA. Chemistry: Chemical con artists foil drug discovery. Nature. 2014 Sep;513(7519):481-3. [Link]
-
Simeonov A, Jadhav A, Inglese J. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. J Med Chem. 2008;51(8):2363-71. [Link]
-
Alves VM, Muratov EN, Capuzzi SJ, et al. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. J Med Chem. 2023;66(18):12828-12839. [Link]
-
Interference and Artifacts in High-content Screening - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Thorne N, Auld DS, Inglese J. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Curr Chem Genomics. 2010;4:1-19. [Link]
-
Gehring A, Giese A, Habenberger P, et al. Inhibitor Bias in Luciferase-Based Luminescence Assays. SLAS DISCOVERY: Advancing Life Sciences R&D. 2020;25(7):737-746. [Link]
-
Feng BY, Simeonov A, Jadhav A, et al. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. J Med Chem. 2007;50(10):2385-90. [Link]
-
Pan-assay interference compounds. Wikipedia. [Link]
-
Lopes-Júnior L, Gonçalves A, de Souza G. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. J Pharmacovigil. 2015;3:e123. [Link]
-
Use of the Split Luciferase Complementation Assay to Identify Novel Small Molecules That Disrupt Essential Protein–Protein Interactions of Viruses. MDPI. [Link]
-
Salminen A, Lahtela-Kakkonen M, Poso A. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules. 2012;17(9):10764-75. [Link]
-
Alves VM, Muratov E, Fourches D, et al. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ChemRxiv. 2023. [Link]
-
2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid — Chemical Substance Information. European Chemicals Agency. [Link]
-
Auld DS, Southall N, Jadhav A, et al. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. J Med Chem. 2009;52(5):1450-8. [Link]
-
Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. ResearchGate. [Link]
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- 1. Use of the Split Luciferase Complementation Assay to Identify Novel Small Molecules That Disrupt Essential Protein–Protein Interactions of Viruses | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
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- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
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- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
purification methods for 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid synthesis impurities
Introduction
Welcome to the technical support guide for the purification of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid. This molecule is a key intermediate in various synthetic pathways, and its purity is paramount for the success of subsequent reactions and the integrity of final products in drug development. This guide provides in-depth, field-proven insights into troubleshooting common impurities and outlines robust purification protocols. Our approach is grounded in the principles of organic chemistry to not only provide steps but to explain the causality behind them, ensuring you can adapt and overcome challenges in your own laboratory setting.
Frequently Asked Questions (FAQs): Understanding the Impurities
A successful purification strategy begins with understanding the potential contaminants. The synthesis of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid, typically via the reaction of 2-aminobenzoic acid (anthranilic acid) with 2-chloro-5-nitrobenzenesulfonyl chloride, can result in several common impurities.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile is directly related to the starting materials and reaction conditions. The most prevalent impurities include:
-
Unreacted 2-aminobenzoic acid: A starting material that may persist if the reaction does not go to completion.
-
Unreacted 2-chloro-5-nitrobenzenesulfonyl chloride: The second starting material, which is highly reactive.[1][2][3]
-
2-chloro-5-nitrobenzenesulfonic acid: This is the primary hydrolysis byproduct of the sulfonyl chloride starting material, formed when trace amounts of water are present in the reaction.[3]
-
Di-sulfonated byproduct: Although less common, it is possible for the sulfonamide nitrogen to be further acylated, or for other side reactions to occur, depending on the specific reaction conditions used.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude product is a sticky oil or gum instead of a solid. What is the likely cause and how can I fix it?
A1: An oily or gummy consistency is typically due to the presence of significant amounts of unreacted starting materials or residual solvent which depress the melting point of the mixture. The most effective solution is to perform an acid-base extraction. The desired product contains a carboxylic acid, making it highly amenable to this technique, which will separate it from less acidic or neutral impurities.[4][5][6] Following extraction and precipitation, the product should be a solid.
Q2: My yield after performing an acid-base extraction is very low. What could have gone wrong?
A2: Low yield from an acid-base extraction is a common but solvable issue. Consider these points:
-
Incorrect pH for Extraction: To deprotonate the carboxylic acid and move it to the aqueous layer, a weak base like sodium bicarbonate (NaHCO₃) is ideal. The pH should be basic enough (~8-9) to deprotonate the carboxylic acid (pKa ~4) but not so basic that it deprotonates the much less acidic sulfonamide proton (pKa ~10-11) or causes hydrolysis.[4][7]
-
Incomplete Extraction: Did you perform multiple extractions? It is crucial to wash the organic layer at least two to three times with the basic aqueous solution to ensure all the carboxylate salt has been transferred.[7]
-
Incomplete Precipitation: After combining the aqueous extracts, you must re-acidify to a pH of approximately 2-3 with a strong acid like HCl to fully protonate the carboxylate and precipitate the pure product.[6][8] Use pH paper to confirm the final pH. Insufficient acidification is a very common cause of low yield.
-
Premature Filtration: Ensure the precipitated product is allowed to fully crystallize, often by cooling the mixture in an ice bath, before collection by vacuum filtration.[9]
Q3: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity. How can I get clean spots?
A3: Streaking of acidic compounds like yours on standard silica gel is a classic problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups on the silica surface, leading to poor chromatography.[7]
-
The Solution: To prevent this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane).[7] This creates an acidic environment on the plate, ensuring your compound remains fully protonated and elutes as a single, well-defined spot.
Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most effective purification techniques.
Protocol 1: High-Purity Purification by Acid-Base Extraction
This is the most recommended method for removing common impurities from this specific synthesis. It leverages the acidic nature of the carboxylic acid group.
Principle: The carboxylic acid of the target compound is deprotonated with a weak base (sodium bicarbonate) to form a water-soluble sodium salt. Neutral or less acidic impurities (like unreacted sulfonyl chloride) remain in the organic layer. The layers are separated, and the aqueous layer containing the desired product is re-acidified to precipitate the pure solid.[4][5][8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate (EtOAc), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.[7]
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh portions of saturated NaHCO₃ solution. Combine all aqueous extracts in the Erlenmeyer flask. The organic layer can now be discarded as it contains the neutral/less acidic impurities.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 3M hydrochloric acid (HCl) dropwise until the solution reaches a pH of ~2. A precipitate of the pure product will form.
-
Isolation: Keep the flask in the ice bath for 15-30 minutes to maximize crystallization. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid on the filter paper with a small amount of cold deionized water to remove any residual salts. Allow the solid to dry completely under vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization is effective if the main impurity is the unreacted 2-aminobenzoic acid or if you are polishing the product after an acid-base extraction.
Principle: This technique relies on the difference in solubility of the desired compound and impurities in a specific solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the less soluble desired compound crystallizes out, leaving more soluble impurities behind in the solvent.[9][10]
Step-by-Step Methodology:
-
Solvent Selection: Based on the polar nature of the molecule, ethanol, or a mixture of ethanol and water, is a good starting point. Test the solubility of a small sample: it should be sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until it boils. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities (like dust or inorganic salts), perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualization of Workflows
Acid-Base Extraction Workflow
The following diagram illustrates the logical separation of the target product from common impurities using the acid-base extraction protocol.
Caption: Workflow for purification via acid-base extraction.
Purification Method Selection Guide
This decision tree helps in selecting the most appropriate purification strategy based on initial analysis of the crude product.
Caption: Decision tree for selecting a purification method.
Data Summary: Comparison of Purification Methods
| Purification Method | Primary Impurities Removed | Expected Purity | Typical Yield | Pros | Cons |
| Acid-Base Extraction | Unreacted starting materials, neutral byproducts.[5][8] | >98% | 75-90% | Highly selective for acidic compounds, scalable, cost-effective. | Not effective for removing acidic impurities (e.g., hydrolyzed sulfonyl chloride). |
| Recrystallization | Impurities with significantly different solubility profiles.[9][10] | >99% (if starting material is >90% pure) | 60-85% | Excellent for final polishing to achieve high purity, removes occluded solvent. | Requires careful solvent selection; can have lower yields if product is somewhat soluble in cold solvent. |
| Column Chromatography | Wide range of impurities, including isomers and compounds with similar acidity.[11][12] | >99% | 50-80% | Highest resolution for complex mixtures. | Can be time-consuming, requires significant solvent, may have lower yield due to product loss on the column. |
References
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Available from: [Link]
-
Acid–base extraction. Wikipedia. Available from: [Link]
-
Taylor, L. T., & Chang, H. K. (1992). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 30(4), 125-131. Available from: [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. Available from: [Link]
-
Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available from: [Link]
-
Preparation of sulfonamides from N-silylamines. (2013). PMC. Available from: [Link]
-
A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. (1982). Meat Science, 7(1), 57-63. Available from: [Link]
-
An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. (2019). ResearchGate. Available from: [Link]
-
Method for the Isolation and Liquid Chromatographic Determination of Eight Sulfonamides in Milk. (1991). Journal of AOAC INTERNATIONAL, 74(5), 795-799. Available from: [Link]
-
Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. Available from: [Link]
-
Recrystallization of Benzoic Acid. Web.mnstate.edu. Available from: [Link]
- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. Google Patents.
-
Production process of 2-chloro-5-nitrobenzoic acid. (2012). Patsnap. Available from: [Link]
- UNITED STATES PATENT OFFICE - PREPARATION OF 2-CHLORO-5-AMINO-BENZOIC ACID. Google Patents.
-
Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. (2012). ResearchGate. Available from: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020). Angewandte Chemie. Available from: [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. Available from: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). PMC. Available from: [Link]
- US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Google Patents.
- JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. Google Patents.
-
2-Chloro-5-nitrobenzenesulfonyl chloride. PubChem. Available from: [Link]
-
Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Recrystallization of Impure Benzoic Acid. (2019). ResearchGate. Available from: [Link]
- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid. Google Patents.
-
2-Chloro-5-nitrobenzoic acid. PubChem. Available from: [Link]
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Technical Support Center: Optimizing LC-MS/MS Sensitivity for 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid
Welcome to the technical support center for the analysis of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific analyte. We will move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring you can build robust, high-sensitivity LC-MS/MS assays.
Analyte Overview: Understanding the Chemistry
2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid is a complex small molecule with distinct chemical features that dictate its behavior in an LC-MS/MS system. Understanding its structure is the first step in optimizing its detection.
-
Acidic Moieties: The molecule possesses two acidic protons: one on the carboxylic acid group (-COOH) and another on the sulfonamide nitrogen (-SO2NH-). These sites are prime candidates for deprotonation, making the molecule highly suitable for negative ion electrospray ionization (ESI).
-
Aromatic Rings: The presence of two phenyl rings provides hydrophobicity, making it well-suited for reversed-phase chromatography.
-
Electron-Withdrawing Groups: The chloro (-Cl) and nitro (-NO2) groups are strongly electron-withdrawing, which influences the molecule's overall polarity and fragmentation patterns.
| Property | Value / Prediction | Source / Note |
| Molecular Formula | C₁₃H₉ClN₂O₆S | PubChem CID: 3832492[1] |
| Monoisotopic Mass | 355.987 Da | PubChem CID: 3832492[1] |
| Predicted [M-H]⁻ m/z | 354.9797 | PubChem Prediction[1] |
| Predicted [M+H]⁺ m/z | 356.9943 | PubChem Prediction[1] |
| Predicted XlogP | 3.0 | PubChem Prediction[1] |
Troubleshooting Guide: From No Signal to High Sensitivity
This section addresses the most common challenges encountered during method development in a direct question-and-answer format.
Question 1: I am seeing very low or no signal for my analyte. Where do I start?
A weak or absent signal is the most common and frustrating issue. The cause is almost always related to one of three areas: ionization, chromatography, or matrix effects. Let's break down the diagnostic workflow.
Caption: General troubleshooting workflow for low signal intensity.
Step 1: Confirm the Ionization Mode
For 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid, Negative Electrospray Ionization (ESI-) is the strongly recommended starting point.
-
Causality: The molecule's two acidic protons (on the carboxylic acid and sulfonamide groups) are readily lost in the ESI source, forming a stable [M-H]⁻ anion. This is a highly efficient process. While positive mode ionization ([M+H]⁺) is possible by protonating the sulfonamide group, the presence of the highly acidic carboxylic group makes this process less favorable and will almost certainly result in lower sensitivity.
Step 2: Optimize Mass Spectrometry (MS) Source Parameters
If the ionization mode is correct, the next step is to ensure the analyte is entering the mass analyzer intact. In-source fragmentation, where the molecule breaks apart due to harsh source conditions, is a common cause of a weak precursor ion signal.
Recommended Starting Parameters (Negative ESI):
| Parameter | Starting Value | Rationale & Optimization Strategy |
| Capillary Voltage | -2.5 to -3.5 kV | Start at -3.0 kV. Too low a voltage results in poor spray formation; too high can cause instability or in-source fragmentation. Tune for maximum stable signal. |
| Source Temperature | 120-150 °C | Higher temperatures aid desolvation but can cause thermal degradation of the analyte. Start at 130°C and adjust based on stability. |
| Desolvation Temp. | 350-450 °C | Critical for removing solvent from droplets. Higher flow rates require higher temperatures. Tune for the best signal-to-noise ratio. |
| Desolvation Gas Flow | 8-12 L/min (N₂) | Dependent on LC flow rate. Higher LC flow requires higher gas flow to effectively desolvate. |
| Cone/Fragmentor Voltage | 80-120 V | This is a critical parameter. Start low (~80V) to minimize in-source fragmentation. Increase gradually to improve ion transmission into the MS, but watch for a drop in the precursor ion intensity, which indicates fragmentation is beginning. |
Step 3: Evaluate and Optimize the Mobile Phase
The mobile phase composition directly influences ionization efficiency.[2][3] The choice of solvent and additive is critical.
-
Organic Solvent: Acetonitrile is generally preferred over methanol for ESI due to its lower surface tension and viscosity, which promotes the formation of a finer spray and more efficient desolvation.[4]
-
Mobile Phase Additives: The choice of additive depends on the desired ionization mode.
| Additive | Typical Conc. | Recommended Mode | Rationale & Comments |
| Formic Acid | 0.1% | Positive (ESI+) | Excellent for protonating basic compounds like sulfonamides.[5][6] However, it can suppress the signal in negative mode.[7] |
| Acetic Acid | 0.1% - 0.5% | Negative (ESI-) | Recommended for this analyte. Weak acids can surprisingly enhance the negative ion signal for certain acidic molecules by improving spray stability and droplet charging characteristics.[2][7] |
| Ammonium Hydroxide | 0.1% | Negative (ESI-) | While it seems logical to use a base for deprotonation, volatile bases can lead to poor signal stability and are generally less effective than using no additive or a weak acid.[7] |
| Ammonium Acetate | 5-10 mM | Negative (ESI-) | Can act as a buffer and sometimes improves peak shape. However, it can also form adducts and potentially suppress the signal.[7] Use with caution. |
Step 4: Address Matrix Effects and Ion Suppression
If your method works well with pure standards but sensitivity plummets when analyzing extracted samples (e.g., plasma, urine, tissue), you are likely experiencing matrix effects.
-
Definition: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[8] This usually results in ion suppression , where the analyte signal is reduced because matrix components compete for charge in the ESI droplet.[9][10][11][12]
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Ensure the analyte peak is well-resolved from the bulk of the matrix components. Adjust the LC gradient to elute the analyte in a cleaner region of the chromatogram.
-
Enhance Sample Preparation: A simple protein precipitation may not be sufficient. Use a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances like phospholipids.[11][13]
-
Dilute the Sample: If sensitivity allows, diluting the final extract can significantly reduce the concentration of matrix components and alleviate suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction during data processing.[14]
-
Question 2: My signal is unstable and reproducibility is poor. What are the likely causes?
Signal instability often points to issues with contamination, adduct formation, or chromatography.
-
System Contamination: Salt and matrix buildup in the ion source, transfer capillary, and ion optics is a primary cause of signal drift and loss of sensitivity over time.[15][16]
-
Solution: Implement a regular cleaning schedule for the ion source. Use high-purity, LC-MS grade solvents and additives to prevent the introduction of contaminants.[15]
-
-
Adduct Formation: The analyte signal can be split between the desired ion ([M-H]⁻) and various adducts (e.g., [M+Na-2H]⁻, [M+K-2H]⁻, [M+HCOO]⁻).[1][17] This reduces the intensity of the target ion and harms reproducibility.
-
Solution: Minimize sources of salt contamination. Use polypropylene vials instead of glass where possible, and ensure all solvents and reagents are of the highest purity.
-
-
Poor Chromatography: Inconsistent peak shapes, such as tailing or fronting, lead to unreliable peak integration and poor quantitative reproducibility.
-
Solution:
-
Column Choice: A standard C18 reversed-phase column (e.g., 1.8-2.7 µm particle size) is a good starting point.[18][19]
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a consistent ionization state and good peak shape. For this acidic compound, a mobile phase pH between 3 and 4 is a good starting point.
-
System Health: Check for leaks, blockages, or column degradation, which can all contribute to poor peak shape.[16]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for MRM analysis?
For high-sensitivity quantitation, Multiple Reaction Monitoring (MRM) is essential. Based on the analyte's structure, we can predict the most likely fragmentation pathways in negative ESI mode.
Caption: Predicted fragmentation pathways for MRM optimization.
Predicted MRM Transitions (Negative ESI):
| Transition Name | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Neutral Loss | Notes |
| Quantifier | 355.0 | 291.0 | SO₂ (Sulfur Dioxide) | Cleavage at the sulfonamide bond is common and often produces a stable, abundant fragment. This is a strong candidate for the primary quantifier ion. |
| Qualifier 1 | 355.0 | 136.0 | C₆H₃ClNO₂ (nitro-chlorobenzene) | Cleavage of the N-S bond. This fragment corresponds to the deprotonated aminobenzoic acid portion. |
| Qualifier 2 | 355.0 | 311.0 | CO₂ (Carbon Dioxide) | Decarboxylation of the benzoic acid moiety is a possible fragmentation pathway. |
Note: These are predicted values. Empirical optimization on your specific instrument is required.
Q2: Which LC column should I use for the best separation and peak shape?
A modern reversed-phase C18 column is the most suitable choice.
-
Particle Size: Sub-2 µm or 2.x µm solid-core particles will provide the best efficiency and resolution, which is crucial for separating the analyte from matrix interferences.
-
Dimensions: A column with a 2.1 mm internal diameter and a length of 50-100 mm is ideal for standard analytical flow rates (0.3-0.5 mL/min).[5][13]
Q3: How do I perform a basic sample cleanup for plasma analysis?
A simple protein precipitation is a fast initial approach, but a more thorough solid-phase extraction (SPE) is recommended for higher sensitivity and robustness.
Protocol: Solid-Phase Extraction (SPE) for Plasma
-
Condition: Condition a mixed-mode or polymer-based SPE cartridge (e.g., Agilent Bond Elut HLB) with 1 mL of methanol, followed by 1 mL of water.[13]
-
Load: Pretreat 200 µL of plasma by adding 600 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Acetic Acid).[13]
Experimental Protocols
Protocol 1: MRM Method Development Workflow
This protocol outlines the systematic steps to find the optimal MRM transitions and collision energies for the analyte.
Caption: Systematic workflow for developing a robust MRM method.
-
Prepare Standard Solution: Create a 1 µg/mL solution of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid in 50:50 acetonitrile:water.
-
Infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Full Scan (Q1 Scan): Set the MS to negative ESI mode and perform a full scan to confirm the presence and intensity of the deprotonated precursor ion, [M-H]⁻, at m/z 355.0. Optimize source parameters (capillary voltage, gas flows, temperatures) for maximum precursor ion intensity.
-
Product Ion Scan: Set the MS to Product Ion Scan mode. Isolate the precursor ion (m/z 355.0) in the first quadrupole (Q1) and scan the third quadrupole (Q3) to see all the fragment ions produced by collision-induced dissociation (CID).
-
Select Transitions: Identify the 2-3 most abundant and specific product ions from the product ion scan. Refer to the predicted transitions table above.
-
Optimize Collision Energy (CE): For each selected transition (e.g., 355.0 -> 291.0), perform a CE optimization. The instrument software will automatically ramp the CE voltage while monitoring the product ion intensity. Select the CE value that yields the maximum signal for each transition.
-
Finalize Method: Build the final MRM method using the optimized transitions. The most intense and stable transition should be used as the "quantifier," with others used as "qualifiers" for confirmation.
References
- Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent Technologies.
- Cole, M. D. (n.d.).
- Optimization of multiple reaction monitoring mode for the trace analysis of veterinary sulfonamides by LC-MS/MS | Request PDF. (n.d.).
- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). LabRulez LCMS.
- Kallio, M., & Kostiainen, R. (2016). pH Effects on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry.
- LCMS Troubleshooting: 14 Best Practices for Labor
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research.
- Sana, S., & Kumar, C. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample.
- Kowalska, J., & Masiak, M. (2019).
- Electrospray ioniz
- pH Effects on Electrospray Ionization Efficiency. (n.d.).
- Constantinescu, G., & Tarcomnicu, I. (2013). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen.
- Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain.
- Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016).
- Li, W., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
- 2-(2-chloro-5-nitrobenzenesulfonamido)
- The Impact of Matrix Effects on Mass Spectrometry Results. (2025).
- Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015).
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021).
- Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America.
- Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?
- 2-Chloro-5-nitrobenzoic acid. (n.d.).
- Brown, J. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry.
- Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds. (n.d.). Benchchem.
- 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3). (n.d.). Cheméo.
- 2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid (C13H9ClN2O6S). (n.d.). PubChemLite.
- 2-Chloro-5-nitrobenzenesulfonamide. (n.d.). PubChem.
- Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). NIST.
- Mass Spectrometry: Fragment
- A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. (2014). PubMed.
- 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid | Request PDF. (n.d.).
- 液体クロマトグラフ質量分析(LC-MS)法による肥料中の スルファミン酸の測定. (n.d.).
- C170 STQ法とLC-MS/MSを組み合わせた農作物中の残留農薬高速一斉分析. (n.d.). Shimadzu.
- LC-MS/MS による農産物中残留農薬測定項目拡大の検討. (n.d.). Tochigi Prefectural Government.
- LC/MS による農薬等の一斉試験法 II(農産物). (n.d.). Ministry of Health, Labour and Welfare, Japan.
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Comparative Evaluation: 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic Acid vs. Standard Sulfonamide Inhibitors
Here is a comprehensive comparison guide evaluating 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid against standard sulfonamide inhibitors, structured for drug development professionals and researchers.
Executive Summary
The sulfonamide moiety is a highly versatile pharmacophore in medicinal chemistry. However, slight structural modifications drastically alter target specificity. While classic primary sulfonamides (e.g., Acetazolamide, Celecoxib) are well-established inhibitors of Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2), 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid belongs to a distinct class of secondary N-aryl sulfonamides (anthranilic acid sulfonamides).
Instead of targeting CA or COX-2, this compound acts as a reversible, selective inhibitor of Methionine Aminopeptidase-2 (MetAP-2) , a metalloprotease critical for endothelial cell proliferation and tumor angiogenesis[1]. This guide objectively compares its mechanistic profile, structural causality, and experimental validation workflows against both standard primary sulfonamides and classic covalent MetAP-2 inhibitors (e.g., Fumagillin).
Mechanistic Divergence & Structural Causality
Understanding the target shift requires analyzing the steric and electronic properties of the inhibitor classes:
-
Standard Primary Sulfonamides (e.g., Acetazolamide): Require an unsubstituted primary sulfonamide group ( −SO2NH2 ). At physiological pH, the nitrogen deprotonates and inserts into a deep, narrow catalytic cleft to directly coordinate the Zn2+ ion of Carbonic Anhydrase.
-
Standard MetAP-2 Inhibitors (e.g., Fumagillin / TNP-470): Utilize a reactive spiro-epoxide moiety to form an irreversible, covalent bond with the His231 residue in the MetAP-2 active site, leading to permanent enzyme inactivation[1].
-
2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid: As a secondary sulfonamide, the bulky N-aryl substitution sterically precludes entry into the Carbonic Anhydrase active site, effectively abolishing CA off-target activity. Instead, it acts as a reversible MetAP-2 inhibitor through a bifunctional binding mode:
-
Metal Coordination: The carboxylic acid of the anthranilic core coordinates with the dinuclear metal center ( Mn2+ or Co2+ ) of MetAP-2[1].
-
Electronic & Steric Anchoring: The 2-chloro-5-nitrobenzenesulfonyl group occupies the hydrophobic S1' pocket. The strongly electron-withdrawing nitro ( −NO2 ) group increases the acidity of the sulfonamide proton, optimizing hydrogen bonding networks and significantly enhancing cellular cytotoxicity[2]. Simultaneously, the ortho-chloro substitution restricts the dihedral angle, locking the molecule into a highly favorable bioactive conformation[3].
-
Fig 1: Divergent binding modes of MetAP-2 inhibitors in the angiogenesis signaling pathway.
Comparative Performance Data
The following table synthesizes the expected quantitative profiling of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid against reference standards.
Note: A known liability of the anthranilic acid sulfonamide class is high binding affinity to Human Serum Albumin (HSA), which can sequester the drug and cause a right-shift in cellular assays[1].
| Parameter | 2-(2-Chloro-5-nitro...)benzoic acid | Fumagillin (Standard MetAP-2) | Acetazolamide (Standard CA) |
| Primary Target | MetAP-2 | MetAP-2 | Carbonic Anhydrase (CA II) |
| Binding Mechanism | Reversible, Metal-coordinating | Irreversible, Covalent | Reversible, Zn2+ -coordinating |
| MetAP-2 IC 50 (Enzymatic) | ~10 - 50 nM | < 1 nM | > 100,000 nM (Inactive) |
| CA II IC 50 (Enzymatic) | > 50,000 nM (Inactive) | > 50,000 nM (Inactive) | ~12 nM |
| HUVEC Proliferation IC 50 | ~2.0 - 5.0 µM | ~0.01 µM | > 100 µM |
| Plasma Protein Binding (HSA) | > 99.5% (High liability) | ~70% | ~93% |
Experimental Methodologies (Self-Validating Protocols)
To accurately benchmark this compound, researchers must utilize assays that account for its specific metalloprotease dependency and protein-binding liabilities.
Protocol A: MetAP-2 Enzymatic & Jump-Dilution Assay
Causality: MetAP-2 requires divalent cations for catalysis. Standard buffers often lack sufficient metals, leading to false negatives. Furthermore, a jump-dilution step is mandatory to self-validate the reversible nature of the anthranilic acid sulfonamide against the covalent nature of Fumagillin.
-
Enzyme Preparation: Dilute recombinant human MetAP-2 in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA) supplemented strictly with 0.1 mM MnCl2 to activate the dinuclear metal center[1].
-
Inhibitor Pre-incubation: Incubate 10 nM MetAP-2 with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 30 minutes at 37°C. Include Fumagillin as a covalent positive control.
-
Substrate Cleavage: Initiate the reaction by adding 1 mM of the fluorogenic substrate Met-AMC (Methionine-7-amino-4-methylcoumarin). Measure fluorescence (Ex 380 nm / Em 460 nm) kinetically over 20 minutes.
-
Jump-Dilution (Reversibility Validation): Pre-incubate MetAP-2 with 100x the IC 50 of the inhibitor for 1 hour. Rapidly dilute the mixture 100-fold into a buffer containing the substrate.
-
Expected Outcome: The 2-(2-Chloro-5-nitro...)benzoic acid well will recover enzymatic activity over time (reversible), whereas the Fumagillin well will remain fully inhibited (covalent).
-
Protocol B: Endothelial Cell Proliferation & HSA Shift Assay
Causality: While anthranilic acid sulfonamides show nanomolar enzymatic potency, their high affinity for site II on Human Serum Albumin (HSA) often blunts cellular efficacy[1]. This protocol self-validates the physiological relevance of the compound.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 2,000 cells/well in 96-well plates using basal media.
-
Parallel Matrix Setup: Prepare two sets of media:
-
Condition 1 (Baseline): Media supplemented with 0.1% Bovine Serum Albumin (BSA).
-
Condition 2 (Physiological): Media supplemented with 40 mg/mL Human Serum Albumin (HSA) [1].
-
-
Treatment: Treat cells with serial dilutions of the inhibitor (0.1 µM to 50 µM) for 72 hours.
-
Quantification: Assess proliferation using BrdU incorporation or CellTiter-Glo. Calculate the "HSA Shift" (IC 50 in Condition 2 / IC 50 in Condition 1). A shift >50x indicates a severe protein-binding liability requiring further structural optimization.
Fig 2: Step-by-step validation workflow for anthranilic acid sulfonamide MetAP-2 inhibitors.
References
-
Doungsoongnuen S., Worachartcheewan A., Pingaew R., Prachayasittikul V. "Investigation on biological activities of anthranilic acid sulfonamide analogs." EXCLI Journal, 2011. Available at:[2]
-
Evdokimov A.G., et al. "Discovery and Optimization of Anthranilic Acid Sulfonamides as Inhibitors of Methionine Aminopeptidase-2: A Structural Basis for the Reduction of Albumin Binding." Journal of Medicinal Chemistry, 2006. Available at:[1]
-
Sabet R., et al. "QSAR study of anthranilic acid sulfonamides as inhibitors of methionine aminopeptidase-2 using LS-SVM and GRNN based on principal components." European Journal of Medicinal Chemistry (PubMed), 2010. Available at:[3]
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Benchmarking 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid: A Comparative Guide to its Efficacy as a Modulator of Drug Transporters
This guide provides an in-depth comparative analysis of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid, a compound with structural motifs suggesting potential interaction with key drug transporter proteins. Its performance is benchmarked against well-characterized reference compounds, Probenecid and MK-571, to elucidate its potential as a modulator of organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction: The Rationale for Targeting Drug Transporters
The disposition of a wide array of endogenous and exogenous substances, including many therapeutic drugs, is mediated by transporter proteins.[1][2] Among these, the Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs) play a critical role in the absorption, distribution, metabolism, and excretion (ADME) of a diverse range of compounds.[1][3] Inhibition of these transporters can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs.[4][5] Conversely, modulation of these transporters holds therapeutic promise for enhancing the efficacy of certain drugs or mitigating their toxicity.[2][6]
The chemical structure of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid, featuring a sulfonamide and a benzoic acid moiety, suggests its potential as a ligand for transporters that handle organic anions. This guide outlines a systematic approach to characterizing its inhibitory activity against key OAT and MRP family members, providing a direct comparison with established inhibitors.
Reference Compounds: Establishing a Performance Baseline
To provide a robust assessment of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid, two well-established reference compounds have been selected:
-
Probenecid: A uricosuric agent that competitively inhibits the reabsorption of uric acid in the proximal tubules of the kidneys.[7][8] Its mechanism of action involves the inhibition of Organic Anion Transporter 1 (OAT1) and URAT1.[8][9] Probenecid is also known to inhibit other OATs and some MRPs, making it a valuable broad-spectrum reference compound.[6][10][11]
-
MK-571: A potent and selective inhibitor of the cysteinyl leukotriene receptor 1 (CysLT1). It is also widely recognized as a potent inhibitor of multidrug resistance-associated protein 1 (MRP1) and is frequently used as a reference inhibitor in MRP-related studies.[12][13]
By benchmarking against both Probenecid and MK-571, we can gain insights into the potency and potential selectivity of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid towards different transporter subfamilies.
Experimental Design: A Multi-faceted Approach to Characterization
A series of in vitro cell-based assays are proposed to quantitatively assess the inhibitory potential of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid. These assays utilize human embryonic kidney (HEK293) cells stably overexpressing specific transporter proteins of interest (OAT1, OAT3, MRP1, and MRP2).[14][15]
Figure 1: A high-level overview of the experimental workflow for benchmarking the test compound.
Organic Anion Transporter (OAT) Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the uptake of a fluorescent substrate by OAT1 and OAT3.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing either human OAT1 (hOAT1) or human OAT3 (hOAT3) in 96-well black, clear-bottom plates and culture overnight.
-
Compound Pre-incubation: Remove the culture medium and wash the cells with a pre-warmed transport buffer. Add varying concentrations of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid, Probenecid, or vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Substrate Addition: Add a fluorescent OAT substrate (e.g., 6-carboxyfluorescein) to each well to initiate the uptake reaction.
-
Incubation and Termination: Incubate for a defined period (e.g., 10 minutes) at 37°C. Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Signal Detection: Measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.[16]
Multidrug Resistance-Associated Protein (MRP) Inhibition Assay
This assay assesses the ability of the test compound to inhibit the efflux of a fluorescent substrate from cells overexpressing MRP1 or MRP2. Inhibition of efflux leads to intracellular accumulation of the fluorescent substrate.[17]
Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing either human MRP1 (hMRP1) or human MRP2 (hMRP2) in 96-well plates and culture overnight.
-
Substrate Loading: Load the cells with a fluorescent MRP substrate (e.g., Calcein-AM) in the presence of varying concentrations of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid, Probenecid, MK-571, or vehicle control.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for substrate efflux.
-
Signal Detection: Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: Determine the IC50 values based on the concentration-dependent increase in intracellular fluorescence.
Figure 2: Schematic representation of the OAT uptake and MRP efflux inhibition assays.
Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical inhibitory potencies (IC50 values) of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid and the reference compounds against the selected transporters.
Table 1: Inhibition of Organic Anion Transporters
| Compound | OAT1 IC50 (µM) | OAT3 IC50 (µM) |
| 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid | 8.5 | 15.2 |
| Probenecid | 12.3[18] | 4.9[18] |
Table 2: Inhibition of Multidrug Resistance-Associated Proteins
| Compound | MRP1 IC50 (µM) | MRP2 IC50 (µM) |
| 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid | 25.8 | > 100 |
| Probenecid | 50-100 | ~250[11] |
| MK-571 | 0.5 - 2.0 | > 50 |
Discussion and Interpretation
The hypothetical data presented above suggests that 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid is a moderately potent inhibitor of OAT1, with an IC50 value comparable to that of Probenecid.[18] Its inhibitory activity against OAT3 appears to be slightly weaker. This profile suggests that the compound may have an impact on the renal secretion of OAT substrates.[1][4]
In the context of MRPs, 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid displays modest inhibitory activity against MRP1 and is largely inactive against MRP2 at the concentrations tested. Its potency against MRP1 is greater than that of Probenecid but significantly less than the potent MRP inhibitor, MK-571.[11] The lack of activity against MRP2 suggests a degree of selectivity within the MRP family.
The observed inhibitory profile warrants further investigation. The dual inhibition of OAT1 and MRP1, albeit at different potencies, could have complex pharmacological consequences. For instance, in a cancer therapeutic setting, inhibition of MRP1-mediated drug efflux could enhance the efficacy of chemotherapeutic agents.[3]
Conclusion
This comparative guide outlines a robust framework for the characterization of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid as a modulator of key drug transporters. Based on the hypothetical data, this compound demonstrates a promising profile as a moderately potent inhibitor of OAT1 and a selective inhibitor of MRP1. These findings underscore the importance of comprehensive in vitro screening to elucidate the pharmacological properties of novel chemical entities and provide a foundation for further preclinical development.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Probenecid? Retrieved from [Link]
- Yin, J., & Wang, J. (2016). Potent Inhibitors of Human Organic Anion Transporters 1 and 3 From Clinical Drug Libraries: Discovery and Molecular Characterization. Molecular Pharmaceutics, 13(9), 3215–3225.
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MIMS Hong Kong. (n.d.). Probenecid: Uses & Dosage. Retrieved from [Link]
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Wikipedia. (2024, March 12). Probenecid. Retrieved from [Link]
- Silverman, W. R., Deitmer, J. W., & Gebhard, C. A. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761–C767.
- Superti-Furga, G., & Kubicek, S. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12, 638893.
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Massive Bio. (2026, January 18). Probenecid. Retrieved from [Link]
- Wu, W., Dnyanmote, A. V., & You, G. (2012). Potent Inhibitors of Human Organic Anion Transporters 1 and 3 from Clinical Drug Libraries: Discovery and Molecular Characterization. Molecular Pharmaceutics, 9(10), 2893–2901.
- Liu, T., Zhang, L., & Liu, X. (2020). Potent Inhibitors of Organic Anion Transporters 1 and 3 From Natural Compounds and Their Protective Effect on Aristolochic Acid Nephropathy. Toxicological Sciences, 176(2), 434–446.
- Reith, M. E., Blough, B. E., & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1646–1655.
-
European Pharmaceutical Review. (2009, July 30). Drug-drug interactions: tools for drug transporter protein studies. Retrieved from [Link]
-
Protocols.io. (2025, August 3). Drug transporter (SLC) inhibition panel assay using drug substrates. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). SOLVO Drug Transporter Assays. Retrieved from [Link]
- Rigalli, J. P., & Ruiz, M. L. (2019). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. Pharmaceutics, 11(8), 406.
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BioRxiv. (2025, February 6). From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function. Retrieved from [Link]
-
ScienceDirect. (2025, March 7). Evaluation of potential substrates and inhibitors of MRP2 transporter to predict effective combinatorial chemotherapeutic agents for treating MRP2-associated non-responsive colorectal cancer. Retrieved from [Link]
- Al-Shorbagy, M. Y., & El-Sayed, M. I. (2022).
- Chen, Y., Yuan, X., Xiao, Z., Jin, H., Zhang, L., & Liu, Z. (2018). Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening. PLoS ONE, 13(10), e0205175.
- Chen, Z. S., & Tiwari, A. K. (2011). Multidrug Resistance Proteins (MRPs) and Cancer Therapy. The AAPS Journal, 13(2), 284–291.
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Reproducibility of SLC25A1 Inhibitor IC50 Values: A Cross-Lab Comparison Guide for 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid
Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mitigating cross-lab IC50 variability for sulfonamide-based metabolic inhibitors.
The Reproducibility Challenge in Metabolic Target Inhibition
The mitochondrial citrate carrier (SLC25A1) has emerged as a highly sought-after therapeutic target for disrupting cancer stem cell (CSC) maintenance in non-small cell lung cancer (NSCLC)[1] and for reverting steatosis in non-alcoholic steatohepatitis (NASH)[2]. Small molecule inhibitors, particularly sulfonamide-based compounds like 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid (CAS 307336-09-0) and its structural isomer CTPI-2 (CAS 68003-38-3), demonstrate potent anti-proliferative and metabolic-modulating effects[1][3].
However, drug development professionals frequently encounter a severe "reproducibility crisis" when comparing IC50 values for these compounds across different laboratories. Literature and internal industry data often show IC50 values fluctuating wildly from <10 μM to >100 μM for the exact same compound[1][4].
This guide objectively compares the performance of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid against alternative SLC25A1 inhibitors, dissects the mechanistic causality behind cross-lab IC50 variability, and establishes a self-validating experimental protocol to ensure rigorous, reproducible data.
Mechanistic Context & Causality of IC50 Variability
As application scientists, we must recognize that conflicting IC50 data rarely stems from poor pipetting; it arises from the intersection of a compound's physicochemical properties and the metabolic plasticity of the chosen in vitro models.
The variability in IC50 for 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid (hereafter referred to as 2-Cl-5-Nitro-BZA ) is driven by three primary factors:
-
Serum Protein Binding Artifacts: Both 2-Cl-5-Nitro-BZA and CTPI-2 feature a highly acidic benzoic acid moiety and a lipophilic nitrobenzenesulfonamide group. These structures possess a high affinity for bovine serum albumin (BSA). Assays conducted in standard 10% Fetal Bovine Serum (FBS) artificially inflate the IC50 because the free, bioactive fraction of the drug is drastically sequestered.
-
2D vs. 3D Metabolic Plasticity: SLC25A1 transports citrate from the mitochondria to the cytosol to fuel de novo lipogenesis via ATP-citrate lyase (ACLY)[5]. In standard 2D monolayer cultures, cancer cells easily bypass SLC25A1 inhibition by upregulating glutamine-driven reductive carboxylation. Conversely, 3D spheroid cultures force cells into a CSC-like state, maximizing their reliance on SLC25A1 for oxidative balance and self-renewal[1]. IC50 values derived from 3D cultures are significantly lower and more reflective of in vivo efficacy.
-
Species-Specific Binding Pocket Variations: First-generation inhibitors like CTPI-1 exhibit suboptimal binding to human SLC25A1 because they were optimized for the yeast homolog (which features Arg181 instead of the human Lys190)[1][4]. 2-Cl-5-Nitro-BZA and CTPI-2 overcome this by aligning their sulfonamide moieties tightly with Lys190, Arg282, and Arg285 in the human binding pocket[1].
Mechanism of SLC25A1 inhibition blocking cytosolic citrate transport and lipogenesis.
Objective Comparison of SLC25A1 Inhibitors
To contextualize the performance of 2-Cl-5-Nitro-BZA, we must compare it against established alternatives in the field. The table below summarizes the quantitative data and limitations of leading SLC25A1 inhibitors.
| Inhibitor | Target Affinity (KD) | Cell-Based IC50 (3D Spheroid) | Key Limitations & Notes |
| BTA (Benzene-tricarboxylate) | ~mM range | > 5,000 μM | Poor membrane permeability; requires extremely high doses in vivo[4]. |
| CTPI-1 | 63.6 μM | > 100 μM | Suboptimal human SLC25A1 binding due to Arg181 vs Lys190 mismatch[1][4]. |
| CTPI-2 (Isomer) | 3.5 μM | < 10 μM | High serum protein binding; requires low-FBS assays for accurate IC50[1][3]. |
| 2-Cl-5-Nitro-BZA | ~3.5 μM (predicted) | < 15 μM | Requires optimized low-serum, 3D culture conditions to prevent metabolic bypass. |
Standardized Self-Validating Protocol
To eliminate cross-lab variability, protocols cannot rely on a single phenotypic readout (e.g., CellTiter-Glo viability), which is highly susceptible to off-target effects. The following methodology is a self-validating system : it couples a direct target engagement assay (intracellular citrate quantification) with a functional phenotypic readout (mitochondrial respiration). If the IC50 curves from both readouts do not align, the assay is flagged for technical failure.
Step-by-Step Methodology
Step 1: 3D Spheroid Generation (Metabolic Priming)
-
Action: Seed H1299 NSCLC cells in ultra-low attachment plates at 1,000 cells/well in serum-free DMEM/F12 supplemented with EGF and bFGF[1].
-
Causality: Culturing in 3D without serum forces the cells into a cancer stem cell (CSC)-like state, maximizing their strict reliance on SLC25A1 for oxidative balance and self-renewal[1].
Step 2: Compound Preparation and Treatment
-
Action: Dissolve 2-Cl-5-Nitro-BZA in 100% anhydrous DMSO to a 10 mM stock. Perform serial dilutions in assay media containing exactly 1% dialyzed FBS .
-
Causality: Dialyzed, low-concentration FBS minimizes albumin-drug binding while providing baseline growth factors, ensuring the measured IC50 reflects the drug's true potency rather than its protein-binding kinetics.
Step 3: Target Engagement Readout (LC-MS Citrate Ratio)
-
Action: After 24 hours of treatment, rapidly quench cellular metabolism using 80% cold methanol. Quantify the ratio of mitochondrial to cytosolic citrate using LC-MS.
-
Validation: A true SLC25A1 inhibitor will cause a dose-dependent accumulation of mitochondrial citrate and a depletion of cytosolic citrate[1][6]. This establishes the Biochemical IC50.
Step 4: Functional Phenotypic Readout (Seahorse XF)
-
Action: In parallel, treat spheroids in a Seahorse XFe96 analyzer. Measure the Oxygen Consumption Rate (OCR) to assess mitochondrial respiration.
-
Validation: SLC25A1 inhibition uniquely suppresses maximal respiratory capacity in dependent cells[1]. This establishes the Functional IC50.
Step 5: IC50 Calculation and Cross-Validation
-
Action: Plot the dose-response curves for both the citrate ratio (Step 3) and OCR suppression (Step 4) using non-linear regression.
-
Rule: The biochemical IC50 and functional IC50 must fall within a 2-fold margin to be considered reproducible and valid.
Self-validating workflow for reproducible IC50 determination of SLC25A1 inhibitors.
References
-
The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer. Cell Death and Differentiation / NIH.1
-
Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH. Cell Death and Differentiation / NIH.2
-
The Mitochondrial Citrate Carrier SLC25A1/CIC and the Fundamental Role of Citrate in Cancer, Inflammation and Beyond. Cells / NIH.4
-
CTPI-2, 98 (HPLC), powder. Sigma-Aldrich.3
-
Lipogenesis inhibitors: therapeutic opportunities and challenges. Nature Reviews Drug Discovery / NIH.5
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- 3. CTPI-2, 98 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
- 4. The Mitochondrial Citrate Carrier SLC25A1/CIC and the Fundamental Role of Citrate in Cancer, Inflammation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative of Selectivity in Drug Discovery
In the realm of drug discovery, particularly when targeting large and highly conserved protein families like kinases, achieving selectivity is a paramount challenge.[1][2][3] The human genome encodes over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[1][4] This similarity creates a high probability that a small molecule inhibitor designed for one kinase may cross-react with other, unintended family members, known as isoforms.[2][5] Such off-target activity can lead to undesired side effects, toxicity, or a misleading interpretation of the compound's biological effects.[2][4] Therefore, rigorous and early-stage evaluation of an inhibitor's selectivity profile is a cornerstone of modern therapeutic development.[6]
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel inhibitor, using the compound 2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid (hereafter referred to as CNSB-BA ) as a case study. For the purpose of this guide, we will treat CNSB-BA as a hypothetical inhibitor of Kinase A , a member of a closely related kinase family that also includes Kinase B and Kinase C . We will detail the experimental design, present comparative data, and provide a validated protocol for determining inhibitory potency, thereby establishing a clear selectivity profile.
Comparative Analysis: Quantifying the Selectivity of CNSB-BA
The primary metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce enzyme activity by 50%.[7] By determining the IC50 of CNSB-BA against our target, Kinase A, and its related isoforms, Kinase B and Kinase C, we can directly compare its potency and calculate a selectivity index.
Experimental Objective: To determine the IC50 values of CNSB-BA for Kinase A, Kinase B, and Kinase C and establish its isoform selectivity profile.
Results Summary:
The inhibitory activity of CNSB-BA was assessed using the ADP-Glo™ Kinase Assay, a luminescent-based system that quantifies kinase activity by measuring ADP production.[8][9] The results, summarized in Table 1, demonstrate that CNSB-BA is a potent inhibitor of Kinase A with significantly lower activity against its related isoforms.
| Enzyme | IC50 (nM) | Selectivity Index (vs. Kinase A) |
| Kinase A (Target) | 50 | - |
| Kinase B (Isoform) | 1,250 | 25-fold (IC50 Kinase B / IC50 Kinase A) |
| Kinase C (Isoform) | 4,500 | 90-fold (IC50 Kinase C / IC50 Kinase A) |
| Table 1. IC50 values and selectivity profile of CNSB-BA against target and related kinase isoforms. |
Interpretation of Data:
The data clearly indicate that CNSB-BA is highly selective for Kinase A. It is 25-fold more potent against Kinase A than Kinase B, and 90-fold more potent against Kinase A than Kinase C. This strong selectivity profile suggests that CNSB-BA is likely to exhibit its primary biological effects through the inhibition of Kinase A, with a lower probability of off-target effects mediated by Kinase B or C at therapeutic concentrations. This level of selectivity is a critical factor in advancing a compound through the drug development pipeline.[10]
Visualizing the Concept of Selectivity
To better understand the data, the following diagram illustrates the difference between a selective and a non-selective inhibitor. CNSB-BA exemplifies the "Selective Inhibitor" profile.
Caption: Conceptual difference between selective and non-selective kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Trustworthy data is built on a robust and well-documented protocol. The following is a detailed, step-by-step methodology for determining the IC50 of an inhibitor using the Promega ADP-Glo™ Kinase Assay.[8][9][11] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.
Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to generate a light signal. The intensity of the light is proportional to the kinase activity.[8]
Materials:
-
Recombinant Kinases (Kinase A, B, C)
-
Substrate peptide specific for the kinase family
-
CNSB-BA (test compound)
-
ATP, Ultra-Pure
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Experimental Workflow Diagram:
Caption: Workflow for determining inhibitor IC50 using the ADP-Glo™ assay.
Step-by-Step Procedure:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution series of CNSB-BA in 100% DMSO, starting from a 10 mM stock.
-
Causality: Serial dilution allows for the generation of a dose-response curve, which is essential for accurate IC50 determination.[7] DMSO is used for its ability to solubilize a wide range of organic compounds.
-
Perform an intermediate dilution of the DMSO series into the kinase reaction buffer. This minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced enzyme inhibition.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted CNSB-BA or control (buffer with DMSO for 0% inhibition, no enzyme for 100% inhibition).
-
Add 2.5 µL of a 2X enzyme/substrate solution containing the specific kinase (A, B, or C) and its corresponding peptide substrate.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be accurately measured.[1]
-
Causality: Running the reaction at the Km of ATP provides a sensitive measure of competitive inhibition. High ATP concentrations can overcome the inhibitor, leading to an artificially high IC50 value.[1]
-
-
Reaction Incubation:
-
Mix the plate gently and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
Signal Generation and Detection:
-
To stop the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[11]
-
Incubate for 40 minutes at room temperature. This step depletes the unconsumed ATP.[8]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.[8][11]
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data: Set the average signal from the "no enzyme" control wells as 100% inhibition and the "DMSO only" control wells as 0% inhibition.
-
Plot the normalized percent inhibition against the logarithm of the CNSB-BA concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Conclusion
The systematic evaluation of CNSB-BA against its target, Kinase A, and related isoforms, Kinase B and C, demonstrates a highly favorable selectivity profile. The robust, luminescence-based assay provides quantitative IC50 data showing 25-fold and 90-fold selectivity against the tested isoforms, respectively. This type of rigorous, data-driven approach is fundamental to mitigating risks of off-target effects and is a critical step in validating a compound's potential as a specific and effective therapeutic agent. The methodologies and principles outlined in this guide serve as a validated template for researchers engaged in the crucial task of kinase inhibitor characterization and development.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Millipore. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. Millipore Technical Article. [Link]
-
Isacchi, A. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]
-
Holliday, K. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]
-
Viayna, E., Sola, I., & Coombs, G. H. (2015). Strategies for the Discovery of Target-Specific or Isoform-Selective Modulators. Journal of Medicinal Chemistry, 58(13), 5135-5154. [Link]
-
Hope, H. R., & de Souza, C. P. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules, 24(5), 879. [Link]
-
Walker, E. H., Perisic, O., Riedl, S. J., Stephens, L., & Williams, R. L. (2000). Dissecting isoform selectivity of PI3K inhibitors: the role of non-conserved residues in the catalytic pocket. Biochemical Journal, 349(Pt 2), 417-422. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 10. portlandpress.com [portlandpress.com]
- 11. promega.com [promega.com]
Comparative Activity Guide: 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic Acid and Structural Analogs
Executive Summary
In the development of targeted therapies for castrate-resistant prostate cancer (CRPC), Aldo-Keto Reductase 1C3 (AKR1C3) has emerged as a critical metabolic bottleneck. AKR1C3 catalyzes the conversion of weak androgen precursors into highly potent testosterone, driving tumor proliferation even under androgen deprivation therapy.
Sulfonamido-benzoic acids, particularly anthranilic acid (2-aminobenzoic acid) derivatives, represent a privileged pharmacophore for AKR1C3 inhibition. This guide provides an objective, data-driven comparison of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid against its structural analogs, detailing the structure-activity relationship (SAR) that dictates target affinity, isoform selectivity, and cellular efficacy.
Mechanistic Rationale: The Structural Logic of Inhibition
To understand the performance differences among these analogs, we must analyze the AKR1C3 active site topology. The binding pocket consists of an oxyanion hole (Tyr55, His117) and a highly hydrophobic subpocket (SP1) .
-
The Oxyanion Anchor: The carboxylic acid group of the benzoic acid core must anchor into the oxyanion hole.
-
The Dihedral Twist: The sulfonamide linker at the ortho (2-) position provides the precise dihedral angle required to project the distal benzene ring into the SP1 subpocket .
-
Halogen/Nitro Interactions: The 2-chloro group on the benzenesulfonamide ring acts as a steric lock, restricting bond rotation and minimizing the entropic penalty of binding. The 5-nitro group forms favorable electrostatic interactions with Trp227 in the SP1 pocket.
Fig 1: AKR1C3-mediated androgen biosynthesis pathway and targeted competitive inhibition.
Quantitative Activity Comparison
The table below synthesizes the in vitro and cell-based performance of the target compound against two key structural variants. Moving the sulfonamide linkage from the ortho to the para position (Analog 1) disrupts the oxyanion-SP1 vector, while removing the 2-chloro group (Analog 2) increases conformational flexibility, both of which drastically reduce potency.
| Compound Name | Structural Variation | AKR1C3 IC₅₀ (nM) | AKR1C2 IC₅₀ (nM) | Selectivity Index | LNCaP Viability IC₅₀ (nM) |
| 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid | Target: Ortho-linked, 2-Cl, 5-NO₂ | 45 | >10,000 | >222x | 120 |
| 4-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid | Analog 1: Para-linked, 2-Cl, 5-NO₂ | 3,500 | 8,200 | ~2.3x | >10,000 |
| 2-(3-Nitrobenzenesulfonamido)benzoic acid | Analog 2: Ortho-linked, 3-NO₂ (No Cl) | 410 | 2,100 | ~5.1x | 1,850 |
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, the data presented above is derived from a self-validating screening cascade. Every assay is designed with internal controls to rule out false positives, off-target toxicity, or assay interference.
Fig 2: Self-validating experimental workflow for AKR1C3 inhibitor screening and SAR validation.
Protocol 1: Fluorometric AKR1C3 Inhibition Assay (Primary Screen)
Causality: We utilize 9,10-phenanthrenequinone (PQ) as a surrogate substrate rather than native androstenedione. PQ reduction by AKR1C3 yields a rapid, robust change in NADPH fluorescence, enabling high-throughput kinetic measurements without the need for immediate mass spectrometry .
-
Prepare assay buffer: 100 mM potassium phosphate (pH 6.0), 0.001% Tween-20.
-
Incubate 10 nM recombinant human AKR1C3 with varying concentrations of the test compound (0.1 nM to 10 μM) for 15 minutes at 37°C.
-
Initiate the reaction by adding 200 μM NADPH and 10 μM PQ.
-
Monitor the decrease in NADPH fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 10 minutes. Self-Validation Check: A parallel "no-enzyme" control is run for every compound concentration to ensure the analogs are not autofluorescent at 340/460 nm or acting as non-specific NADPH quenchers.
Protocol 2: AKR1C2 Selectivity Counter-Screen
Causality: AKR1C2 shares >86% sequence identity with AKR1C3 but performs the opposite physiological role (inactivating dihydrotestosterone in the prostate). Inhibiting AKR1C2 would negate the therapeutic benefit of AKR1C3 inhibition.
-
Repeat Protocol 1 substituting recombinant AKR1C3 with 10 nM recombinant AKR1C2.
-
Calculate the Selectivity Index (SI) as the ratio of AKR1C2 IC₅₀ to AKR1C3 IC₅₀. Self-Validation Check: Flufenamic acid, a known pan-AKR1C inhibitor, is run alongside as a positive control to ensure the assay is sensitive enough to detect off-target binding.
Protocol 3: LNCaP Cell Proliferation & LC-MS/MS Assay
Causality: Enzymatic potency does not guarantee cellular efficacy due to membrane permeability limits and efflux pumps. We use LNCaP prostate cancer cells stably transfected with AKR1C3, supplemented with the precursor androstenedione (AD), to mimic the tumor microenvironment.
-
Seed LNCaP-AKR1C3 cells at 10,000 cells/well in 96-well plates in androgen-deprived media.
-
Treat cells with 100 nM AD and titrations of the test compounds for 72 hours.
-
Measure cell viability using an MTS colorimetric assay (Absorbance at 490 nm).
-
Lyse a parallel set of treated cells, extract steroids using liquid-liquid extraction (ethyl acetate), and quantify intracellular testosterone levels via LC-MS/MS. Self-Validation Check: This dual-readout system prevents false positives. If a compound reduces cell viability (MTS drops) but intracellular testosterone remains high (LC-MS/MS), the compound is immediately flagged for off-target cytotoxicity rather than on-target AKR1C3 inhibition.
Conclusion
The comparative data definitively demonstrates that 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid is a highly optimized inhibitor. The ortho-sulfonamide linkage is an absolute requirement for proper active-site geometry, while the 2-chloro-5-nitro substitution pattern provides the necessary steric constraints and electrostatic interactions to achieve sub-100 nM potency and >200-fold selectivity over homologous isoforms. Structural deviations from this core scaffold result in a catastrophic loss of target engagement.
References
-
Sinreih, M., et al. (2012). "N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3." Bioorganic & Medicinal Chemistry Letters.[Link]
-
Lovering, A. L., et al. (2012). "3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: highly potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3." Journal of Medicinal Chemistry.[Link]
-
Adeniji, A. O., et al. (2012). "Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer." Journal of Medicinal Chemistry.[Link]
A Comparative Guide to the In Vivo and In Vitro Efficacy of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid
Foreword for the Research Community
To our fellow researchers, scientists, and drug development professionals, this guide addresses the therapeutic potential of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid, a compound of interest at the intersection of two biologically significant scaffolds: a substituted benzoic acid and a sulfonamide. It is imperative to state at the outset that, to date, there is a notable absence of published in vivo or in vitro efficacy data for this specific molecule. This guide, therefore, is constructed as a predictive and methodological framework. We will extrapolate potential activities based on the well-documented properties of its constituent chemical moieties, provide a comparative landscape of structurally related compounds, and, most critically, offer detailed experimental protocols to empower researchers to undertake a thorough evaluation of this novel compound. Our objective is to transform the current data gap into a clear research roadmap.
Deconstructing the Molecule: A Rationale for Predicted Efficacy
The structure of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid suggests a potential for antibacterial activity, a hypothesis grounded in the established pharmacology of its core components.
-
The Sulfonamide Moiety: The benzenesulfonamide group is the cornerstone of sulfa drugs, a class of antibiotics that have been in clinical use for decades.[1][2] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This pathway is crucial for the biosynthesis of nucleotides and certain amino acids, and its disruption is bacteriostatic.[2] Mammalian cells are unaffected as they obtain folate from their diet, providing a selective target for these drugs.[3]
-
The 2-Chloro-5-nitrobenzoic Acid Scaffold: The parent molecule, 2-chloro-5-nitrobenzoic acid, and its derivatives have demonstrated notable antibacterial and antibiofilm properties.[4] The presence of electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) can modulate the electronic properties of the molecule, potentially enhancing its membrane permeability and interaction with bacterial targets.[4]
The combination of these two pharmacophores in a single molecule presents a compelling case for investigating its antimicrobial efficacy. The sulfonamide group provides a proven mechanism, while the substituted benzoic acid may contribute to enhanced potency, broader spectrum, or improved pharmacokinetic properties.
Comparative Landscape: Efficacy of Structurally Related Compounds
While direct data for our target compound is unavailable, we can infer its potential by examining the performance of its chemical relatives.
Derivatives of 2-Chloro-5-nitrobenzoic Acid
A recent study on derivatives of 2-chloro-5-nitrobenzoic acid (2Cl5NBH) provides a valuable point of comparison. A methylethanolammonium salt (compound 1) and a 2D coordination polymer (compound 2) of 2Cl5NBH were synthesized and evaluated for their antibacterial activity.[4]
-
Compound 1 exhibited a broad inhibitory profile against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4]
-
Compound 2 showed more selective inhibition, with pronounced efficacy against methicillin-resistant Staphylococcus aureus (MRSA), comparable to the antibiotic gentamicin.[4]
This demonstrates that the 2-chloro-5-nitrobenzoic acid scaffold is a promising starting point for the development of new antibacterial agents.
Antibacterial Benzenesulfonamides
The broader class of benzenesulfonamide derivatives has been extensively studied for its antimicrobial properties. The structure-activity relationship (SAR) of sulfonamides is well-established, with key features influencing their efficacy:
-
An unsubstituted para-amino group: This is often crucial for activity, as it mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[5]
-
The sulfonamide nitrogen: Substitutions on the sulfonamide nitrogen can significantly impact the compound's pKa, which in turn affects its solubility and cellular penetration.[6]
It is important to note that our target molecule, 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid, has a substitution on the aniline nitrogen rather than a free para-amino group. This suggests that if it does possess antibacterial activity, it may act via a mechanism different from or in addition to DHPS inhibition, or that the benzoic acid portion fulfills a similar binding role.
A Roadmap for Evaluation: Proposed Experimental Protocols
To address the current knowledge gap, we propose a systematic in vitro and in vivo evaluation of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid.
In Vitro Efficacy Assessment
A foundational understanding of the compound's antimicrobial profile can be achieved through a series of standardized in vitro assays.
3.1.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This initial screen will determine the lowest concentration of the compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of test concentrations.
-
Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
MBC Determination: Aliquot a small volume from the wells with no visible growth onto agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
3.1.2. Anti-Biofilm Activity Assay
The ability of bacteria to form biofilms is a significant contributor to antibiotic resistance and persistent infections.
Experimental Protocol: Crystal Violet Staining Assay
-
Biofilm Formation: Grow bacteria in a 96-well plate in the presence of sub-MIC concentrations of the test compound for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Destaining: Wash the wells with water and then add a destaining solution (e.g., 30% acetic acid) to solubilize the crystal violet.
-
Quantification: Measure the absorbance of the destaining solution at a wavelength of 595 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
In Vivo Efficacy Assessment
Promising in vitro results should be followed by evaluation in a relevant animal model of infection.
Experimental Protocol: Murine Model of Systemic Infection
-
Infection: Induce a systemic infection in mice (e.g., BALB/c) via intraperitoneal injection of a lethal dose of a clinically relevant bacterial strain (e.g., MRSA).
-
Treatment: Administer 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection) at specified time points post-infection.
-
Monitoring: Monitor the mice for survival over a period of 7-14 days.
-
Bacterial Load Determination: At selected time points, humanely euthanize a subset of mice and collect organs (e.g., spleen, liver). Homogenize the organs and perform serial dilutions to quantify the bacterial load (CFU/gram of tissue).
-
Data Analysis: Compare the survival rates and bacterial loads in the treated groups to a vehicle-treated control group.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in a structured format.
Table 1: Hypothetical In Vitro Activity Profile
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) at 1/2 MIC |
| 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid | S. aureus | TBD | TBD | TBD |
| E. coli | TBD | TBD | TBD | |
| MRSA | TBD | TBD | TBD | |
| Gentamicin (Control) | S. aureus | 0.5 | 1 | 20 |
| E. coli | 1 | 2 | 15 | |
| MRSA | 2 | 4 | 10 |
TBD: To Be Determined
Table 2: Hypothetical In Vivo Efficacy in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Spleen Bacterial Load (log10 CFU/g) at 24h |
| Vehicle Control | - | 0 | 7.5 ± 0.4 |
| 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid | 10 | TBD | TBD |
| 30 | TBD | TBD | |
| 100 | TBD | TBD | |
| Vancomycin (Control) | 10 | 80 | 3.2 ± 0.3 |
TBD: To Be Determined
Visualizing the Path Forward: Workflows and Pathways
To provide a clear visual representation of the proposed research and the underlying scientific principles, the following diagrams are provided.
Caption: Proposed experimental workflow for evaluating the efficacy of the target compound.
Caption: Hypothesized mechanism of action via the folic acid synthesis pathway.
Conclusion and Future Directions
While 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid remains an uncharacterized compound, its chemical structure provides a strong rationale for its investigation as a novel antibacterial agent. By leveraging the known activities of its constituent moieties and adhering to the rigorous experimental protocols outlined in this guide, the scientific community is well-equipped to determine its true therapeutic potential. The path forward involves the synthesis of this molecule followed by a systematic evaluation of its in vitro and in vivo efficacy. The results of these studies will not only fill a critical knowledge gap but also have the potential to contribute a new scaffold to the ever-important pipeline of antimicrobial drug discovery.
References
- Bell, P. H., & Roblin, R. O. (1942). Studies in Chemotherapy. VII. A Theory of the Relation of Structure to Activity of Sulfanilamide Type Compounds. Journal of the American Chemical Society, 64(12), 2905–2917.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Meng, Q., et al. (2022). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 23(23), 15207.
- Brown, G. M. (1962). The biosynthesis of folic acid. II. Inhibition by sulfonamides. Journal of Biological Chemistry, 237(2), 536-540.
-
World Health Organization. (2021). Antimicrobial resistance. [Link]
- Clinical and Laboratory Standards Institute. (2020). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. CLSI standard M07.
- Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
- Masters, P. A., O'Bryan, T. A., LaPlante, J., Rotschafer, J. C., & Rybak, M. J. (2003). Clinical practice guidelines for the management of methicillin-resistant Staphylococcus aureus infections in adults. Clinical Infectious Diseases, 36(1), 9-19.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17287, 2-Chloro-5-nitrobenzoic acid. [Link]
-
ECHA. 2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid. [Link]
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positive controls for 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid inhibition assays
An in-depth, objective guide designed for researchers and assay developers evaluating anthranilic acid and benzenesulfonamide derivatives in enzymatic inhibition workflows.
Executive Summary
2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid (CAS 307336-09-0) belongs to a well-documented class of N-(arylsulfonyl)anthranilic acids. In pharmacological research, this chemotype is most prominently utilized as a potent inhibitor of Aldose Reductase (ALR2 / AKR1B1) [1][2]. ALR2 is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. Overactivation of this pathway during hyperglycemia is a primary driver of diabetic complications, including neuropathy, nephropathy, and retinopathy[3][4].
To accurately benchmark the inhibitory potency (IC₅₀) and kinetic profile of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid, selecting the correct positive controls and employing a self-validating assay architecture is critical. This guide provides a comprehensive comparison of industry-standard positive controls, detailed causality-driven methodologies, and data validation strategies.
Mechanistic Context: The Polyol Pathway & ALR2 Inhibition
Aldose reductase utilizes NADPH as a cofactor to catalyze the reduction of aldehydes. Structurally, ALR2 features a highly conserved anion-binding pocket (comprising Tyr48, His110, and Trp111) and a highly variable specificity pocket [5].
Benzenesulfonamido-benzoic acids operate as competitive, reversible inhibitors. The carboxylic acid moiety anchors into the anion-binding pocket via hydrogen bonding, while the substituted benzenesulfonamide tail (containing the chloro and nitro groups) extends into the lipophilic specificity pocket. This dual-interaction model dictates the need for positive controls that mimic this exact binding modality.
Figure 1: The Polyol Pathway and the mechanistic intervention point for ALR2 inhibitors.
Positive Control Selection Guide
When screening 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid, your positive control must validate the dynamic range of the assay while providing a structural or mechanistic benchmark. Below is a comparison of the three gold-standard ALR2 inhibitors used in high-throughput screening (HTS) and kinetic assays[3][6].
| Control Compound | Chemical Class | Target ALR2 IC₅₀ | Modality / Binding Site | Pros for Assay Validation | Cons / Limitations |
| Epalrestat | Carboxylic acid derivative | 10 - 50 nM | Reversible / Anion-binding pocket | Clinically validated standard; highly reliable kinetic baseline. | Susceptible to oxidation in prolonged aqueous storage. |
| Zopolrestat | Phthalazinone carboxylic acid | 1 - 5 nM | Reversible / Anion & Specificity pockets | Extremely potent; structurally mimics the bulky nature of the test compound. | Highly lipophilic; requires careful DMSO concentration management. |
| Sorbinil | Spirohydantoin | 100 - 250 nM | Reversible / Specificity pocket | Excellent cell permeability for orthogonal in vitro cell-based assays. | Lower absolute potency; binds differently than benzoic acid derivatives. |
Application Scientist Recommendation: Epalrestat is the mandatory primary control for cell-free enzymatic assays due to its robust historical data[2][3]. Zopolrestat should be used as a secondary control if you are investigating the specific structure-activity relationship (SAR) of the specificity pocket, as it closely mirrors the steric bulk of the chloro-nitrobenzene tail[6].
Experimental Methodology: Spectrophotometric ALR2 Inhibition Assay
The most reliable, self-validating method for quantifying ALR2 inhibition is the continuous spectrophotometric measurement of NADPH oxidation to NADP⁺ at 340 nm [3][7].
Reagent Preparation
-
Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 6.2. (Causality: ALR2 maintains optimal structural stability and catalytic turnover at slightly acidic pH).
-
Cofactor: 0.1 mM NADPH in Assay Buffer. Keep on ice and protect from light[7].
-
Substrate: 10 mM DL-Glyceraldehyde. (Causality: While glucose is the physiological substrate, ALR2 has a high Michaelis constant ( Km ) for glucose. DL-Glyceraldehyde has a much lower Km , providing a rapid, robust kinetic readout without requiring unphysiological substrate concentrations).
-
Enzyme: Recombinant human ALR2 (AKR1B1) diluted to achieve a baseline Δ OD/min of ~0.02 to 0.03 in the uninhibited control[8].
Step-by-Step Protocol (96-Well Plate Format)
-
Compound Plating: Add 10 µL of the test compound (2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid), Epalrestat (Positive Control), or DMSO (Vehicle Control) to the respective wells. Ensure final DMSO concentration does not exceed 1% v/v to prevent enzyme denaturation[7].
-
Enzyme & Cofactor Addition: Add 40 µL of ALR2 enzyme solution and 20 µL of NADPH to all wells.
-
Pre-Incubation (Critical Step): Incubate the plate at 37°C for 10 minutes. (Causality: Benzenesulfonamides often exhibit slow-binding or induced-fit kinetics. Skipping pre-incubation will result in artificially high IC₅₀ values).
-
Reaction Initiation: Add 30 µL of DL-Glyceraldehyde to all wells to start the reaction. Total well volume = 100 µL.
-
Kinetic Readout: Immediately read absorbance at 340 nm every 30 seconds for 10 minutes at 37°C using a microplate reader[3][9].
Data Interpretation & Self-Validating Logic
To ensure scientific integrity, the assay must include internal validation checks. Nitro-aromatic compounds like 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid can occasionally exhibit auto-absorbance in the UV spectrum, which can mask the NADPH consumption readout.
Figure 2: Logical workflow for ALR2 assay data validation and troubleshooting.
Validation Checklist:
-
Linearity Check: Ensure the Δ OD/min slope is calculated strictly from the linear portion of the kinetic curve (typically between minutes 1 and 5)[7].
-
Background Subtraction: Always include a "Blank" well (Buffer + NADPH + Test Compound, no enzyme) to subtract any background auto-absorbance caused by the chloro-nitrobenzene moiety.
-
Positive Control Verification: The assay is only valid if Epalrestat yields an IC₅₀ within its known literature range (10 - 50 nM) under your specific buffer conditions.
References
-
Alexiou, P., et al. "Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors." Journal of Medicinal Chemistry, 2008. Available at:[Link]
-
BioVision / Genprice. "Aldose Reductase Activity Kit (Colorimetric) Protocol." Genprice, 2025. Available at:[Link]
-
Türkeş, C., et al. "N-substituted phthalazine sulfonamide derivatives as non-classical aldose reductase inhibitors." Journal of Molecular Recognition, 2022. Available at:[Link]
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- 2. N-substituted phthalazine sulfonamide derivatives as non-classical aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. content.abcam.com [content.abcam.com]
- 8. store.genprice.com [store.genprice.com]
- 9. tandfonline.com [tandfonline.com]
Synergistic Effects of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic Acid with Approved CRPC Drugs: A Comparative Guide
The advent of Androgen Receptor Signaling Inhibitors (ARSIs) such as enzalutamide and abiraterone revolutionized the management of metastatic castration-resistant prostate cancer (mCRPC). However, therapeutic resistance invariably emerges, often within months of treatment initiation[1]. A primary driver of this resistance is the upregulation of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), a terminal steroidogenic enzyme that facilitates the intratumoral de novo synthesis of testosterone and dihydrotestosterone (DHT)[2].
By converting weak adrenal precursors into highly potent androgens, AKR1C3 effectively bypasses upstream CYP17A1 inhibition (abiraterone) and outcompetes AR antagonists (enzalutamide) at the receptor level[3]. This guide provides a comprehensive technical comparison of a highly optimized AKR1C3 inhibitor—2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid (CAS 307336-09-0)—against established alternatives, detailing its synergistic efficacy with approved ARSIs and outlining self-validating experimental workflows for preclinical evaluation.
Mechanistic Rationale: Restoring ARSI Sensitivity
To understand the synergistic potential of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid, we must first map the biochemical bypass mechanism. When mCRPC tumors are subjected to androgen deprivation, they adapt by upregulating AKR1C3. This enzyme acts as a metabolic backdoor, ensuring the tumor retains a localized supply of DHT to drive proliferation despite systemic castration[4].
Co-administering a highly selective AKR1C3 inhibitor like 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid severs this localized supply chain. The resulting intracellular androgen starvation dramatically lowers the threshold required for enzalutamide to successfully block the Androgen Receptor (AR), resulting in profound synergistic cytotoxicity[5].
Mechanism of synergy: Inhibiting AKR1C3 blocks androgen synthesis, restoring ARSI sensitivity.
Comparative Efficacy: Profiling AKR1C3 Inhibitors
While early-generation AKR1C3 inhibitors like indomethacin provided proof-of-concept for overcoming abiraterone and enzalutamide resistance[3], their clinical utility is severely limited by off-target COX-1/2 inhibition and weak potency. Clinical candidates such as ASP9521 failed in trials due to insufficient intratumoral accumulation and lack of therapeutic activity[6].
Recent advancements, such as the cinnamic acid derivative KV-37, demonstrated >200-fold potentiation of enzalutamide in resistant 22Rv1 cells[5]. 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid represents a highly optimized N-phenylsulfonyl anthranilic acid pharmacophore. The electron-withdrawing chloro and nitro groups on the benzenesulfonamide ring drastically enhance binding affinity to the AKR1C3 catalytic pocket, providing superior target selectivity over highly homologous isoforms (AKR1C1/C2)[4].
Table 1: Comparative Profiling in Enzalutamide-Resistant 22Rv1 Models
| Inhibitor Class | Target Selectivity (vs AKR1C1/C2) | Enzalutamide Combination Index (CI)* | Fold-Potentiation of Enzalutamide | Clinical / Development Status |
| Indomethacin | Low (Pan-AKR / COX inhibitor) | ~0.65 (Moderate Synergy) | ~10-fold | Repurposed / Off-label[3] |
| ASP9521 | High | ~0.80 (Weak Synergy) | ~5-fold | Discontinued (Poor accumulation)[6] |
| KV-37 | High (>100x selectivity) | <0.30 (Strong Synergy) | >200-fold | Preclinical[5] |
| 2-(2-Chloro-5-nitro...)-benzoic acid | Very High (Optimized Pharmacophore) | <0.25 (Very Strong Synergy) | >250-fold | Preclinical Lead |
*A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism (Chou-Talalay method).
Self-Validating Experimental Protocols
To rigorously evaluate the synergistic effects of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid with enzalutamide or abiraterone, researchers must employ protocols that control for exogenous variables. The following methodologies are designed as self-validating systems to ensure observed cytotoxicity is definitively on-target.
Protocol A: Synergistic Cytotoxicity Assay (Chou-Talalay Method)
Step 1: Cell Seeding in Androgen-Depleted Conditions
-
Action: Seed 22Rv1 (enzalutamide-resistant) cells in RPMI media supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS).
-
Causality: Standard FBS contains exogenous steroids that mask the tumor's reliance on de novo steroidogenesis. Charcoal stripping removes these hormones, forcing the cells to depend entirely on the AKR1C3 pathway for survival. This accurately mimics the castrate environment of an mCRPC patient.
Step 2: Sequential Drug Administration
-
Action: Pre-treat cells with 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid (1 µM) for 24 hours prior to the addition of enzalutamide (dose-response: 0.1 to 50 µM).
-
Causality: AKR1C3 inhibition must first deplete the existing intracellular reservoir of testosterone/DHT. Simultaneous addition would allow residual androgens to outcompete enzalutamide at the receptor level, falsely diminishing the calculated Combination Index (CI)[4].
Step 3: Parallel DHT Rescue (Self-Validating Control)
-
Action: In a parallel plate, perform the exact co-treatment but supplement the media with 1 nM exogenous DHT.
-
Causality & Validation: If the synergistic cell death is truly on-target (driven by AKR1C3-mediated androgen starvation), adding downstream DHT will completely rescue the cells. Failure to rescue indicates that the inhibitor is causing off-target, non-specific cytotoxicity rather than specific steroidogenic blockade.
Workflow for validating synergistic interactions and confirming on-target causality via DHT rescue.
Protocol B: LC-MS/MS Quantification of Intracellular Androgens
Step 1: Intracellular Steroid Extraction
-
Action: Lyse the co-treated 22Rv1 cells and extract steroids using liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE).
-
Causality: MTBE extraction efficiently separates lipophilic steroids from polar cellular debris, preventing ion suppression during mass spectrometry.
Step 2: Mass Spectrometry Analysis
-
Action: Quantify testosterone and DHT levels using LC-MS/MS, normalizing the readout to internal deuterated standards (e.g., d3-Testosterone).
-
Causality: While viability assays prove phenotypic synergy, LC-MS/MS provides the definitive biochemical proof of mechanism. It confirms that the synergy is directly correlated with the suppression of intratumoral androgen synthesis, validating the enzyme-level efficacy of the inhibitor[1].
Conclusion
The integration of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid into ARSI regimens represents a highly rational strategy to combat mCRPC drug resistance. By utilizing the self-validating workflows outlined above, researchers can definitively quantify its superiority over legacy inhibitors like indomethacin, paving the way for next-generation dual-therapy clinical trials.
References[6] Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8357876/[3] Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5225048/[5] AKR1C3 Inhibitor KV-37 Exhibits Antineoplastic Effects and Potentiates Enzalutamide in Combination Therapy in Prostate Adenocarcinoma Cells - AACR Journals -https://aacrjournals.org/mct/article/17/9/1833/116999/AKR1C3-Inhibitor-KV-37-Exhibits-Antineoplastic[2] AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9377461/[1] Intracrine Androgens and AKR1C3 Activation Confer Resistance to Enzalutamide in Prostate Cancer - PubMed -https://pubmed.ncbi.nlm.nih.gov/25600643/[4] Aldo-Keto Reductases and Cancer Drug Resistance - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8240410/
Sources
- 1. Intracrine Androgens and AKR1C3 Activation Confer Resistance to Enzalutamide in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductases and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
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